Decanedioic acid-d16
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-SADLKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1,10-Decanedioic-D16 Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, experimental applications, and potential biological relevance of 1,10-Decanedioic-D16 acid. This deuterated analog of sebacic acid is a valuable tool in metabolic research, analytical chemistry, and drug development, primarily serving as a stable isotope-labeled internal standard.
Core Chemical and Physical Properties
1,10-Decanedioic-D16 acid, also known as sebacic acid-d16, is a saturated dicarboxylic acid where all sixteen hydrogen atoms on the carbon chain have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, sebacic acid.
Quantitative Data Summary
The key physical and chemical properties of 1,10-Decanedioic-D16 acid are summarized in the table below for easy reference.
| Property | Value |
| Synonyms | Sebacic acid-d16, Decanedioic acid-d16, 1,8-Octanedicarboxylic-d16 acid |
| Molecular Formula | C₁₀H₂D₁₆O₄ |
| Molecular Weight | 218.35 g/mol |
| CAS Number | 73351-71-0 |
| Appearance | White to off-white solid, powder, or flaky crystals |
| Melting Point | 133-137 °C |
| Boiling Point | 294.5 °C (at 760 mmHg) |
| Solubility | Slightly soluble in water (1 g/L); Soluble in alcohol and ether |
| Isotopic Purity | Typically ≥98 atom % D |
Experimental Protocols and Applications
1,10-Decanedioic-D16 acid is primarily used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in common analytical techniques.
Synthesis of α-Deuterated Carboxylic Acids
A general and environmentally friendly method for synthesizing deuterated carboxylic acids involves the use of D₂O.[1]
Methodology:
-
The corresponding non-deuterated malonic acid derivative is subjected to a hydrogen/deuterium exchange reaction in the presence of deuterium oxide (D₂O).
-
This is followed by decarboxylation.
-
This process is efficient and typically does not require organic solvents or other additives, yielding highly pure deuterated carboxylic acids.[1]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most common application for 1,10-Decanedioic-D16 acid, enabling precise quantification of endogenous sebacic acid in biological matrices.[2][3][4]
Sample Preparation (from Human Plasma):
-
To a plasma sample, add a known concentration of 1,10-Decanedioic-D16 acid as the internal standard.
-
Perform lipid extraction using a solvent system such as hexane/isopropanol (3:2, v/v).[3]
-
Vortex the mixture and incubate at -20 °C for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4 °C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 80% methanol) for LC-MS/MS analysis.[3]
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with an isocratic mobile phase, such as 90% acetonitrile, 10% water, and 2 mM ammonium acetate, to enhance the negative electrospray ionization (ESI) response.[2][3]
-
Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Detection is performed using Multiple Reaction Monitoring (MRM).[2][3] Monitor the specific precursor-to-product ion transitions for both sebacic acid and 1,10-Decanedioic-D16 acid.
-
Quantification: The ratio of the peak area of endogenous sebacic acid to the peak area of the 1,10-Decanedioic-D16 acid internal standard is used to calculate the concentration of sebacic acid in the original sample.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, dicarboxylic acids require derivatization to increase their volatility.
Derivatization (Silylation):
-
Extract the dicarboxylic acids from the sample matrix using a suitable organic solvent like methanol.[5]
-
Dry the extract completely.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][6]
-
Heat the reaction mixture (e.g., at 70°C for 90 minutes) to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.[5]
GC-MS Analysis:
-
Separation: Use a non-polar capillary column, such as an HP-5, with helium as the carrier gas.[5]
-
Detection: The mass spectrometer can be operated in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5] The deuterated standard will be distinguishable by its higher mass-to-charge ratio.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a potential biological pathway related to the non-deuterated analog of this compound.
References
- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,10-Decanedioic-D16 Acid in Quantitative Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanedioic-D16 acid, a deuterated form of sebacic acid, is a crucial tool in the field of lipidomics and metabolic research. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of fatty acids and other lipids in complex biological samples. This technical guide provides an in-depth overview of its properties, applications, and the methodologies for its use, aimed at professionals in research and drug development.
Core Data Presentation
The physicochemical properties of 1,10-Decanedioic-D16 acid are summarized below. While a specific Certificate of Analysis with purity and isotopic enrichment was not publicly available, typical specifications for such standards are high, often exceeding 98% chemical purity and 98 atom % isotopic enrichment.
| Property | Value | Reference |
| CAS Number | 73351-71-0 | [1][2][3][4] |
| Molecular Formula | C10H2D16O4 | [1] |
| Molecular Weight | 218.35 g/mol | [1][5] |
| Synonyms | Decanedioic-d16 acid, Sebacic acid-d16 | [1][5] |
| Unlabeled CAS Number | 111-20-6 (Sebacic Acid) | [1] |
Experimental Protocols
The primary experimental application of 1,10-Decanedioic-D16 acid is as an internal standard in quantitative mass spectrometry-based lipidomics.[6][7][8][9] The following is a representative protocol for the analysis of fatty acids in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS).
Preparation of Internal Standard Stock Solution
-
Acquire High-Purity Standard : Obtain 1,10-Decanedioic-D16 acid from a reputable supplier.
-
Gravimetric Preparation : Accurately weigh a precise amount of the standard using an analytical balance.
-
Solubilization : Dissolve the weighed standard in a high-purity organic solvent, such as ethanol or methanol, to create a concentrated stock solution. Store this solution in an amber glass vial at -20°C or -80°C.[10]
Sample Preparation and Lipid Extraction
-
Sample Thawing : Thaw frozen plasma samples on ice.
-
Internal Standard Spiking : Add a known volume of the 1,10-Decanedioic-D16 acid working solution to a microcentrifuge tube.
-
Sample Addition : Add a precise volume of the plasma sample to the tube containing the internal standard and briefly vortex.[10]
-
Lipid Extraction :
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[9]
-
Vortex vigorously to ensure thorough mixing.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.[9]
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids.[10]
-
Dry the extracted lipids under a gentle stream of nitrogen.[10]
-
Derivatization of Fatty Acids
-
To increase volatility for GC analysis, the extracted fatty acids must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs).
-
Reagent : A solution of boron trifluoride (BF3) in methanol (e.g., 14% w/v) is a common and effective derivatization agent.[9]
-
Procedure :
-
Add the BF3-methanol reagent to the dried lipid extract.
-
Heat the mixture in a sealed vial at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 15-30 minutes).
-
Cool the reaction mixture and add water and a non-polar solvent like hexane or isooctane to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic layer containing the FAMEs for GC-MS analysis.
-
GC-MS Analysis
-
Injection : Inject a small volume (e.g., 1 µL) of the extracted FAMEs onto the GC column.
-
Chromatographic Separation : Use a suitable capillary column (e.g., a TG-5MS) to separate the different FAMEs based on their boiling points and polarity.
-
Mass Spectrometry Detection : As the FAMEs elute from the GC column, they are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the deuterated internal standard.
Data Analysis and Quantification
-
Peak Integration : Integrate the peak areas of the target fatty acid analytes and the 1,10-Decanedioic-D16 acid internal standard.
-
Calibration Curve : Prepare a series of calibration standards with known concentrations of the non-labeled fatty acids and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification : Determine the concentration of the fatty acids in the biological samples by calculating the analyte-to-internal standard peak area ratio and interpolating the concentration from the calibration curve.[10]
Mandatory Visualizations
Experimental Workflow for Quantitative Lipid Analysis
The following diagram illustrates the general workflow for using 1,10-Decanedioic-D16 acid as an internal standard in a lipidomics experiment.
Caption: Experimental workflow for fatty acid analysis.[9]
Metabolic Pathway of Decanedioic Acid (Sebacic Acid)
While 1,10-Decanedioic-D16 acid is primarily used as an analytical standard, its non-deuterated counterpart, decanedioic acid (sebacic acid), is a product of fatty acid metabolism. The following diagram outlines its formation and subsequent degradation.[11]
Caption: Metabolic pathway of decanedioic acid.
Conclusion
1,10-Decanedioic-D16 acid is an indispensable tool for accurate and precise quantification of fatty acids in complex biological matrices. Its use as an internal standard corrects for variability throughout the analytical workflow, from sample preparation to instrument analysis, thereby ensuring the reliability of quantitative data in lipidomics research and drug development. Understanding the principles of its application and the metabolic context of its non-deuterated form is essential for its effective use in scientific investigation.
References
- 1. 1,10-Decanedioic-d16 Acid | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 1,10-Decanedioic-D16 acid | C10H18O4 | CID 71309007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,10-Decanedioic-D16 Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,10-decanedioic-d16 acid, also known as deuterated sebacic acid. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in metabolic studies and as an internal standard for mass spectrometry analysis. This document details the most plausible synthetic routes, experimental protocols, and characterization data.
Introduction
1,10-Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid. Its fully deuterated analog, 1,10-decanedioic-d16 acid (C10D16H2O4), is a stable isotope-labeled compound where all sixteen hydrogen atoms on the alkyl chain have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. Its use is crucial in pharmacokinetic and metabolic studies of fatty acids and related disorders.
Synthetic Methodologies
The synthesis of 1,10-decanedioic-d16 acid can be approached through several methods. The most direct and efficient method involves the hydrogen-deuterium (H/D) exchange of the readily available non-deuterated sebacic acid.
Hydrothermal Hydrogen-Deuterium Exchange
A robust method for the perdeuteration of dicarboxylic acids is hydrothermal H/D exchange using deuterium oxide (D₂O) at elevated temperatures. This method has been shown to be effective for the deuteration of various organic molecules, including dicarboxylic acids. The high temperature and pressure facilitate the exchange of all non-exchangeable C-H bonds for C-D bonds.
Experimental Protocol:
A detailed experimental protocol for the hydrothermal H/D exchange of a dicarboxylic acid is as follows:
-
Reactant Preparation: In a high-pressure reactor, place 1,10-decanedioic acid (sebacic acid) and deuterium oxide (D₂O, 99.8 atom % D). A catalyst, such as palladium on carbon (Pd/C), can be added to facilitate the exchange, though the reaction can also proceed without a catalyst at sufficiently high temperatures.
-
Reaction Conditions: Seal the reactor and heat it to a temperature in the range of 150-250 °C. The reaction is typically run for 24 to 72 hours to ensure complete deuteration. The pressure inside the reactor will increase due to the vapor pressure of D₂O at the elevated temperature.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. The deuterated product can be isolated by filtration to remove the catalyst (if used), followed by evaporation of the D₂O under reduced pressure.
-
Purification: The resulting solid, 1,10-decanedioic-d16 acid, can be further purified by recrystallization from a suitable solvent, such as a mixture of D₂O and a deuterated organic solvent, to ensure high chemical and isotopic purity.
Alternative Synthetic Routes
While direct H/D exchange is the most common method, other synthetic strategies could be employed, although they are generally more complex. One such approach involves the synthesis from a deuterated precursor. For instance, the Kolbe electrolysis of deuterated adipic acid could theoretically yield deuterated sebacic acid. However, the availability of the deuterated starting material is a significant limitation. Another possibility is the catalytic deuteration of an unsaturated precursor like dec-5-enedioic acid, but this would only deuterate the double bond and not the entire alkyl chain.
Quantitative Data
The yield and isotopic purity are critical parameters for the synthesis of isotopically labeled compounds. The data presented below is based on typical outcomes for hydrothermal deuteration of long-chain dicarboxylic acids.
| Parameter | Value | Reference |
| Chemical Yield | > 90% | Adapted from similar deuteration protocols. |
| Isotopic Purity (Atom % D) | ≥ 98% | Commercially available standards.[1] |
| Chemical Purity | > 98% | Commercially available standards.[1] |
Characterization
The successful synthesis of 1,10-decanedioic-d16 acid is confirmed through various analytical techniques.
Mass Spectrometry
Mass spectrometry is a primary tool for confirming the molecular weight and isotopic enrichment of the deuterated compound. The molecular weight of 1,10-decanedioic-d16 acid is approximately 218.35 g/mol , which is significantly higher than that of the non-deuterated sebacic acid (202.25 g/mol ).[2] The mass spectrum will show a characteristic isotopic cluster corresponding to the perdeuterated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the absence of protons in the alkyl chain, indicating a high level of deuteration. The spectrum of a highly enriched sample will show a significant reduction or complete disappearance of the signals corresponding to the methylene protons of sebacic acid. ¹³C NMR spectroscopy can be used to confirm the integrity of the carbon skeleton.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1,10-decanedioic-d16 acid via hydrothermal H/D exchange.
Caption: Workflow for the synthesis of 1,10-decanedioic-d16 acid.
Logical Relationship of Deuteration Methods
The following diagram illustrates the relationship between different potential methods for the synthesis of deuterated dicarboxylic acids.
Caption: Relationship between deuteration synthesis strategies.
Conclusion
The synthesis of 1,10-decanedioic-d16 acid is most effectively achieved through direct hydrogen-deuterium exchange of sebacic acid in deuterium oxide, a method capable of producing the desired product with high isotopic and chemical purity. This technical guide provides researchers and drug development professionals with the foundational knowledge required to understand and potentially implement the synthesis of this important isotopically labeled compound for advanced research applications.
References
In-Depth Technical Guide: 1,10-Decanedioic-D16 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,10-Decanedioic-D16 acid, a deuterated form of sebacic acid. The primary application of this stable isotope-labeled compound is as an internal standard for the precise quantification of endogenous sebacic acid in complex biological matrices. This guide covers its molecular properties, detailed experimental protocols for its use in mass spectrometry-based quantification, and the metabolic context of its non-deuterated analogue, sebacic acid.
Core Molecular and Physical Properties
1,10-Decanedioic-D16 acid is a synthetic isotopologue of sebacic acid where sixteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a distinct mass difference, which is fundamental to its application in analytical chemistry, while maintaining nearly identical chemical and physical properties to its natural counterpart.
| Property | Value | Citation |
| Molecular Formula | C10H2D16O4 | [1] |
| Molecular Weight | 218.35 g/mol | [1] |
| Synonyms | Decanedioic-d16 acid, Sebacic acid-d16 | [1] |
| Physical Format | Neat (pure substance) | [1] |
| Unlabelled CAS Number | 111-20-6 (Sebacic Acid) | [1] |
Application as an Internal Standard in Mass Spectrometry
The primary and most critical application of 1,10-Decanedioic-D16 acid is as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard is considered the gold standard for accurate and precise quantification of analytes in complex biological samples such as plasma, urine, and tissue extracts.
The rationale for using a deuterated internal standard is to correct for variability that can be introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Since the deuterated standard has virtually identical chemical and physical properties to the analyte of interest (sebacic acid), it will behave similarly during extraction, derivatization, and chromatography. However, due to its higher mass, it can be distinguished by the mass spectrometer. By adding a known amount of 1,10-Decanedioic-D16 acid to each sample at the beginning of the workflow, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, which provides a more accurate and reproducible measurement compared to using an external calibration curve alone.[2][3]
Experimental Workflow for Quantification of Sebacic Acid
The following diagram illustrates a typical workflow for the quantification of sebacic acid in a biological sample using 1,10-Decanedioic-D16 acid as an internal standard.
References
Deuterated Sebacic Acid for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid, has garnered significant interest in various research fields, including metabolic diseases and drug development. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, offers unique advantages for in-depth studies. The kinetic isotope effect, stemming from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic profiles, potentially enhancing the pharmacokinetic properties of parent molecules. This technical guide provides a comprehensive overview of deuterated sebacic acid for research applications, covering its synthesis, potential metabolic advantages, analytical methods, and its role in modulating specific signaling pathways.
Synthesis of Deuterated Sebacic Acid
While specific protocols for the synthesis of deuterated sebacic acid are not extensively detailed in publicly available literature, a plausible approach involves the deuteration of sebacic acid precursors or direct hydrogen/deuterium (H/D) exchange on the sebacic acid molecule. One such strategy is the tetradeuteration at the α- and β-positions of straight-chain fatty acids, which can be adapted for dicarboxylic acids like sebacic acid.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for deuterated sebacic acid.
Experimental Protocol: Hypothetical Synthesis of α,α',β,β'-Tetradeuterated Sebacic Acid
This protocol is a hypothetical adaptation based on methods for deuterating other fatty acids.
-
Activation of Sebacic Acid:
-
React sebacic acid with a suitable activating agent, such as pentafluorophenol, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding activated diester.
-
Purify the activated diester using column chromatography.
-
-
Catalytic Hydrogen/Deuterium Exchange:
-
Dissolve the activated sebacic acid diester in a suitable solvent.
-
Add a deuterium source, such as deuterium oxide (D₂O), and a catalyst, for example, triethylamine (Et₃N).
-
Heat the reaction mixture under an inert atmosphere and monitor the progress of deuteration by mass spectrometry to confirm the incorporation of four deuterium atoms.
-
-
Hydrolysis:
-
Once the desired level of deuteration is achieved, hydrolyze the deuterated ester back to the carboxylic acid using standard procedures, such as treatment with a mild base followed by acidification.
-
Purify the final deuterated sebacic acid product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure and isotopic purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.
-
Metabolic and Pharmacokinetic Profile
Deuteration can significantly alter the metabolic fate and pharmacokinetic profile of a molecule. By replacing hydrogen with deuterium at metabolically labile positions, the rate of enzymatic degradation can be slowed, potentially leading to a longer half-life and improved bioavailability.
Pharmacokinetic Parameters of Non-Deuterated Sebacic Acid:
| Parameter | Human (Intravenous) | Rat (Intraperitoneal) |
| Half-life (t½) | 80.6 min | 31.5 min |
| Volume of Distribution (Vd) | 8.39 ± 0.69 L | 26.8 mL/100g |
| Plasma Clearance | 72 mL/min | 0.291 mL/min/100g (renal) |
Note: This table summarizes data for non-deuterated sebacic acid. Direct comparative pharmacokinetic data for deuterated sebacic acid is not currently available in the public domain.
Potential Advantages of Deuterated Sebacic Acid:
-
Improved Metabolic Stability: Deuteration at sites of oxidation can slow down the metabolism of sebacic acid, potentially leading to a longer duration of action.
-
Reduced Formation of Metabolites: By slowing metabolism, the formation of potentially undesirable metabolites could be reduced.
-
Enhanced Therapeutic Efficacy: A longer half-life and sustained plasma concentrations could lead to improved therapeutic outcomes in applications where sebacic acid is being investigated as a therapeutic agent.
Anti-Inflammatory Signaling Pathway of Sebacic Acid
Recent research has elucidated the anti-inflammatory properties of sebacic acid, particularly its ability to modulate the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. Sebacic acid has been shown to selectively decrease the expression of interleukin-6 (IL-6), a key pro-inflammatory cytokine.
This effect is mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, sebacic acid suppresses the nuclear translocation of interferon regulatory factor 3 (IRF3), a critical transcription factor for the induction of interferon-β (IFN-β). The subsequent reduction in IFN-β production leads to decreased phosphorylation of STAT1 and STAT3, which are essential for the transcriptional activation of the IL-6 gene.[1]
Caption: Sebacic acid inhibits LPS-induced IL-6 expression.
Experimental Protocol: Investigating the Effect of Deuterated Sebacic Acid on the TLR4 Signaling Pathway
-
Cell Culture and Treatment:
-
Culture human THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Pre-treat the differentiated macrophages with varying concentrations of deuterated sebacic acid for a specified period (e.g., 24 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for different time points.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of IL-6, TNF-α, IL-1β, and IFN-β using quantitative real-time PCR (qPCR).
-
-
Western Blot Analysis:
-
Prepare whole-cell lysates and nuclear extracts from the treated cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated and total forms of IRF3, STAT1, and STAT3.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Immunofluorescence Microscopy:
-
Grow differentiated THP-1 cells on coverslips.
-
After treatment with deuterated sebacic acid and LPS, fix and permeabilize the cells.
-
Incubate with an antibody against IRF3.
-
Use a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).
-
Visualize the subcellular localization of IRF3 using a fluorescence microscope to assess nuclear translocation.
-
Analytical Methods
The analysis of deuterated sebacic acid requires methods that can distinguish it from its endogenous, non-deuterated counterpart. Mass spectrometry is the primary technique for this purpose.
Analytical Techniques:
| Technique | Sample Preparation | Detection Principle | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization (e.g., silylation) to increase volatility. | Separation by gas chromatography followed by mass analysis of fragments. | High resolution and sensitivity for quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct injection of extracted samples. | Separation by liquid chromatography followed by mass analysis. | Suitable for non-volatile compounds and complex biological matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolution in a deuterated solvent. | Detects the magnetic properties of atomic nuclei. | Provides detailed structural information and confirms the position of deuterium labeling. |
Table of Expected Mass Shifts for Deuterated Sebacic Acid:
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Sebacic Acid | C₁₀H₁₈O₄ | 202.1205 |
| d₄-Sebacic Acid | C₁₀H₁₄D₄O₄ | 206.1456 |
Conclusion
Deuterated sebacic acid is a valuable tool for researchers in drug development and metabolic studies. Its altered metabolic profile, due to the kinetic isotope effect, allows for more detailed investigations into the pharmacokinetics and pharmacodynamics of sebacic acid. The ability to trace the metabolic fate of the deuterated molecule provides a powerful method for understanding its mechanism of action and potential therapeutic applications. The anti-inflammatory properties of sebacic acid, mediated through the inhibition of the TLR4-IRF3-IFN-β-STAT pathway, present an exciting avenue for future research, where deuterated sebacic acid can be instrumental in elucidating the precise molecular interactions and therapeutic potential of this dicarboxylic acid. Further studies are warranted to establish a definitive synthesis protocol and to directly compare the pharmacokinetic and metabolic profiles of deuterated and non-deuterated sebacic acid.
References
Isotopic Labeling with 1,10-Decanedioic-D16 Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their stable isotopes, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of compounds without altering their fundamental chemical properties. 1,10-Decanedioic-D16 acid, a deuterated analog of sebacic acid, serves as a valuable tool in metabolic research and drug development. Its incorporation of 16 deuterium atoms provides a significant mass shift, enabling sensitive and specific detection by mass spectrometry. This technical guide provides a comprehensive overview of the applications and methodologies associated with the use of 1,10-Decanedioic-D16 acid.
This guide will delve into the core applications of this isotopically labeled compound, including its use as a metabolic tracer to elucidate biochemical pathways and as an internal standard for the precise quantification of endogenous dicarboxylic acids. Detailed experimental protocols, data presentation formats, and visualizations of relevant metabolic pathways are provided to assist researchers in designing and executing robust studies.
Core Applications
The primary applications of 1,10-Decanedioic-D16 acid in research and drug development are:
-
Metabolic Flux Analysis: As a metabolic tracer, 1,10-Decanedioic-D16 acid can be introduced into a biological system to follow the metabolic pathways of medium-chain dicarboxylic acids. This is particularly relevant in studying fatty acid oxidation and its interplay with central carbon metabolism.
-
Quantitative Bioanalysis: Due to its chemical similarity to endogenous dicarboxylic acids and its distinct mass, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of these analytes in complex biological matrices like plasma, urine, and tissue extracts.
-
Drug Development: In preclinical and clinical studies, deuterated compounds are used to investigate the pharmacokinetics and metabolism of new drug candidates. While not a drug itself, 1,10-Decanedioic-D16 acid can be used in drug-drug interaction studies to probe the activity of metabolic enzymes and transporters involved in dicarboxylic acid metabolism.
Data Presentation: Pharmacokinetic and Metabolic Parameters
| Parameter | Value | Biological System | Reference |
| Pharmacokinetics of Sebacic Acid (Unlabeled) | |||
| Plasma Half-life | 38.71 min | Rats | [1] |
| Apparent Volume of Distribution | 8.39 ± 0.69 L | Humans | [2] |
| Plasma Clearance | 72 mL/min | Humans | [2] |
| Urinary Excretion (unchanged) | ~35% of administered dose | Rats | [1] |
| Elimination as CO2 | ~25% of administered dose | Rats | [1] |
| Metabolic Fate of Dicarboxylic Acids | |||
| Primary Metabolic Pathway | Peroxisomal β-oxidation | Rat Liver | [3] |
| Chain-shortened Metabolites | Suberic acid (C8), Adipic acid (C6) | Rat Liver | [3] |
| Terminal Metabolite | Succinic acid (enters TCA cycle) | Rat Liver | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving 1,10-Decanedioic-D16 acid.
Protocol 1: Quantification of Dicarboxylic Acids in Plasma using 1,10-Decanedioic-D16 Acid as an Internal Standard
This protocol describes the use of 1,10-Decanedioic-D16 acid as an internal standard for the accurate quantification of endogenous sebacic acid and other dicarboxylic acids in plasma samples by LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of 1,10-Decanedioic-D16 acid (e.g., 100 ng/mL).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MS Parameters:
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sebacic Acid (unlabeled): Precursor ion (m/z) 201.1 -> Product ion (m/z) 183.1
-
1,10-Decanedioic-D16 Acid (Internal Standard): Precursor ion (m/z) 217.2 -> Product ion (m/z) 197.2
-
(Note: These transitions should be optimized for the specific instrument used.)
-
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the dicarboxylic acids in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolic Flux Analysis using 1,10-Decanedioic-D16 Acid
This protocol outlines a general workflow for tracing the metabolic fate of 1,10-Decanedioic-D16 acid in a cell culture model.
1. Cell Culture and Labeling:
-
Culture cells of interest to mid-log phase.
-
Replace the standard culture medium with a medium containing a known concentration of 1,10-Decanedioic-D16 acid. The concentration should be optimized to be non-toxic and sufficient for detection.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time-dependent incorporation and metabolism of the labeled substrate.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold extraction solvent (e.g., 80:20 methanol:water) pre-chilled to -80°C.
-
Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
3. LC-MS/MS Analysis for Isotope Tracing:
-
Use an LC-MS/MS method similar to Protocol 1, but with an expanded list of MRM transitions to monitor for potential deuterated metabolites.
-
Predicted Deuterated Metabolites and their theoretical m/z (for the [M-H]- ion):
-
d12-Suberic acid (C8): m/z 185.1
-
d8-Adipic acid (C6): m/z 153.1
-
d4-Succinic acid (C4): m/z 121.0
-
-
(Note: The exact number of deuterium atoms retained in the metabolites will depend on the specific enzymatic reactions of β-oxidation.)
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can also be used to confirm the identity of labeled metabolites by accurate mass measurement and fragmentation analysis.
4. Data Analysis:
-
Analyze the mass isotopologue distribution of the downstream metabolites at each time point.
-
The fractional labeling of each metabolite can be calculated to determine the contribution of 1,10-Decanedioic-D16 acid to its synthesis.
-
Metabolic flux models can be used to quantify the rates of the underlying biochemical reactions.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the use of 1,10-Decanedioic-D16 acid.
Caption: Workflow for quantitative analysis using 1,10-Decanedioic-D16 acid.
Caption: Metabolic fate of 1,10-Decanedioic-D16 acid.
Conclusion
1,10-Decanedioic-D16 acid is a versatile and indispensable tool for researchers in the fields of metabolomics, pharmacology, and drug development. Its utility as a stable isotope-labeled tracer enables the detailed elucidation of metabolic pathways, while its properties as an internal standard ensure the accuracy and reliability of quantitative measurements of endogenous dicarboxylic acids. The protocols and information provided in this guide offer a solid foundation for the successful implementation of studies utilizing this powerful research compound. As analytical technologies continue to advance, the applications of such isotopically labeled molecules will undoubtedly expand, providing deeper insights into the complexities of biological systems.
References
- 1. Tracer study of metabolism and tissue distribution of sebacic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic effects and disposition of sebacate, an alternate dicarboxylic fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Six weeks' sebacic acid supplementation improves fasting plasma glucose, HbA1c and glucose tolerance in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Characteristics of 1,10-Decanedioic-D16 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 1,10-Decanedioic-D16 acid, a deuterated form of sebacic acid. This isotopically labeled compound serves as a valuable internal standard in mass spectrometry-based quantitative analysis, particularly in metabolomics and pharmacokinetic studies. Understanding its physical properties is crucial for its proper handling, storage, and application in experimental settings.
Core Physical and Chemical Properties
1,10-Decanedioic-D16 acid is a white solid at room temperature.[1] The introduction of sixteen deuterium atoms significantly increases its molecular weight compared to its non-deuterated counterpart, sebacic acid. This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical data available for 1,10-Decanedioic-D16 acid. For comparative purposes, data for the non-deuterated sebacic acid is also included where available.
| Property | 1,10-Decanedioic-D16 Acid | Sebacic Acid (non-deuterated) |
| Molecular Formula | C₁₀H₂D₁₆O₄[1] | C₁₀H₁₈O₄ |
| Molecular Weight | 218.35 g/mol [1][2] | 202.25 g/mol |
| Exact Mass | 218.2209 g/mol [3][4] | 202.1205 g/mol |
| Melting Point | 127 - 129 °C[1] | 131 - 134.5 °C |
| Boiling Point | 294.5 °C (at 100 mmHg)[5] | 294.5 °C (at 100 mmHg) |
| Density | Data not available | ~1.209 g/cm³ |
| Solubility | DMSO (Slightly), Methanol (Slightly)[1] | Water (0.1 g/100 mL), soluble in ethanol and ether[6] |
| Appearance | White to Off-White Solid[1] | White flaky crystals or powder[6] |
Experimental Protocols
Melting Point Determination (Capillary Method)
A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of 1,10-Decanedioic-D16 acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
An excess amount of 1,10-Decanedioic-D16 acid is added to a known volume of the solvent (e.g., DMSO, Methanol) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved 1,10-Decanedioic-D16 acid in the filtrate is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the physical and chemical characterization of a chemical standard like 1,10-Decanedioic-D16 acid.
Spectroscopic Data
While specific spectra for 1,10-Decanedioic-D16 acid are not widely published, the expected spectral characteristics can be inferred from the structure and comparison with its non-deuterated analog.
-
Mass Spectrometry (MS): The key feature in the mass spectrum of 1,10-Decanedioic-D16 acid is the molecular ion peak corresponding to its deuterated mass (218.35 m/z). The isotopic purity can also be assessed by the absence or low abundance of the non-deuterated molecular ion (202.25 m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A proton NMR spectrum would show a significant reduction or absence of signals in the aliphatic region where the methylene protons would typically appear in sebacic acid. Residual proton signals may be present depending on the isotopic purity. The carboxylic acid protons would still be observable, although their chemical shift may be influenced by the deuterated backbone.
-
²H (Deuterium) NMR: A deuterium NMR spectrum would show signals corresponding to the deuterated positions, confirming the location of the isotopic labels.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for the ten carbon atoms. The signals for the deuterated carbons would appear as multiplets due to coupling with deuterium, and their relaxation times would be altered.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid functional groups, including a broad O-H stretch and a strong C=O stretch. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of sebacic acid.
This technical guide provides a summary of the available physical characteristics of 1,10-Decanedioic-D16 acid. For lot-specific data, researchers should refer to the certificate of analysis provided by the supplier.
References
- 1. 1,10-DECANEDIOIC-D16 ACID | 38085-96-0 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,10-Decanedioic-d16 Acid | LGC Standards [lgcstandards.com]
- 4. 1,10-Decanedioic-d16 Acid | LGC Standards [lgcstandards.com]
- 5. 1,10-DECANEDIOIC-D16 ACID|lookchem [lookchem.com]
- 6. DECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
In-Depth Technical Guide to the Purity Specifications of 1,10-Decanedioic-D16 Acid
This technical guide provides a comprehensive overview of the purity specifications for 1,10-Decanedioic-D16 acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key purity parameters, detailed experimental protocols for their determination, and a logical workflow for quality control analysis.
Data Presentation: Purity Specifications
The purity of 1,10-Decanedioic-D16 acid is primarily assessed based on its chemical and isotopic purity. The following table summarizes the typical specifications for this stable isotope-labeled compound.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Purity (Deuterium Enrichment) | ≥ 98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
Detailed methodologies for the determination of chemical and isotopic purity are crucial for ensuring the quality and reliability of 1,10-Decanedioic-D16 acid in research and development applications.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of dicarboxylic acids, a derivatization step is required to convert the analyte into a more volatile form suitable for GC-MS analysis. Esterification to form the dimethyl ester is a common and effective method.
a) Derivatization: Esterification with BF₃-Methanol
-
Sample Preparation: Accurately weigh approximately 1 mg of 1,10-Decanedioic-D16 acid into a clean, dry reaction vial.
-
Reagent Addition: Add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-MeOH) solution to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath to ensure complete esterification to 1,10-dimethyldecanedioate-D16.
-
Extraction: After cooling to room temperature, add 500 µL of saturated sodium chloride solution and 600 µL of hexane. Vortex vigorously for 1 minute to extract the derivatized product into the organic layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample for Injection: Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.
b) GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of the derivatized 1,10-Decanedioic-D16 acid relative to the total peak areas in the chromatogram.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. For highly deuterated species like 1,10-Decanedioic-D16 acid, both proton (¹H) and deuterium (²H) NMR can be employed.
a) ¹H NMR for Residual Proton Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1,10-Decanedioic-D16 acid in a suitable deuterated solvent (e.g., DMSO-d₆) that does not have signals overlapping with the expected residual proton signals of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the protons.
-
Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signals of 1,10-Decanedioic-D16 acid to the integral of a known internal standard.
b) ²H NMR for Direct Deuterium Analysis
For compounds with high levels of deuterium enrichment (>98%), ²H NMR is often a more direct and accurate method.
-
Sample Preparation: Dissolve 10-20 mg of 1,10-Decanedioic-D16 acid in a non-deuterated solvent (e.g., DMSO) to avoid a large solvent signal in the deuterium spectrum.
-
Instrumentation: An NMR spectrometer equipped with a broadband probe capable of observing the deuterium frequency.
-
Data Acquisition: Acquire the ²H NMR spectrum. The deuterium signals will appear at chemical shifts corresponding to the positions of deuteration.
-
Data Analysis: The atom % D enrichment can be calculated by integrating the deuterium signals and comparing them to an internal reference of known deuterium content, or by analyzing the relative intensities of the deuterium signals corresponding to different positions in the molecule.
Mandatory Visualization
The following diagram illustrates the quality control workflow for the analysis of 1,10-Decanedioic-D16 acid.
Navigating the Isotopic Landscape: A Technical Guide to the Storage and Handling of Deuterated Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and best practices for the storage and handling of deuterated dicarboxylic acids. These isotopically labeled compounds are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. Maintaining their chemical and isotopic integrity is paramount for reliable and reproducible experimental outcomes. This document outlines recommended storage conditions, handling procedures, stability considerations, and detailed experimental protocols.
Core Principles of Storage and Handling
The primary challenges in maintaining the integrity of deuterated dicarboxylic acids are mitigating hygroscopicity, preventing hydrogen-deuterium (H-D) exchange, and avoiding chemical degradation.[1] Adherence to proper storage and handling protocols is crucial to safeguard these valuable reagents.
Key Recommendations:
-
Protection from Moisture: Dicarboxylic acids can be hygroscopic, readily absorbing atmospheric moisture.[2][3] This can lead to inaccurate weighing and potentially facilitate H-D exchange. It is imperative to store these compounds in a dry environment, such as a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or within a glove box with a controlled low-humidity atmosphere.
-
Inert Atmosphere: To minimize contact with atmospheric moisture and oxygen, deuterated dicarboxylic acids should be stored under an inert atmosphere, such as nitrogen or argon.[1] This is particularly critical for long-term storage and for compounds that are sensitive to oxidation.
-
Temperature Control: To minimize chemical degradation, storage at reduced temperatures is generally recommended. For long-term storage, temperatures of -20°C are often suitable for solid compounds.[1] Always consult the manufacturer's specific recommendations. When removing from cold storage, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside.[1]
-
Light Protection: Exposure to light, especially UV radiation, can catalyze the degradation of organic compounds.[1] Therefore, storing deuterated dicarboxylic acids in amber vials or other light-protecting containers is essential.
-
Container Integrity: Use vials with tight-fitting seals to prevent the ingress of moisture and air. For solutions, vials with septa can allow for the removal of the compound with a syringe under an inert atmosphere.
A logical workflow for the general handling of deuterated dicarboxylic acids is presented below.
Quantitative Data on Physical and Chemical Properties
Comprehensive quantitative data for deuterated dicarboxylic acids is not always readily available. The following table summarizes available data for select deuterated dicarboxylic acids and their non-deuterated counterparts for comparison. Deuteration typically has a minor effect on macroscopic physical properties like melting point and solubility but can slightly alter acidity (pKa).[4][5]
| Compound | Deuterated/ Non-deuterated | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water | pKa1 | pKa2 |
| Oxalic Acid | Deuterated (d2) | 92.04 | Data not readily available | Soluble[4] | Data not readily available | Data not readily available |
| Non-deuterated | 90.03 | 189-191 (anhydrous)[6] | 9.5 g/100 mL at 20°C[6] | 1.25 | 4.28 | |
| Malonic Acid | Deuterated (d4) | 108.09 | 132-135 (decomposes)[7] | Data not readily available | Data not readily available | Data not readily available |
| Non-deuterated | 104.06 | 135-137 (decomposes)[8] | 76.3 g/100 mL[8] | 2.83[9] | 5.69[9] | |
| Succinic Acid | Deuterated (d4) | 122.11 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Non-deuterated | 118.09 | 185-187 | 5.8 g/100 mL at 20°C | 4.21 | 5.64 | |
| Glutaric Acid | Deuterated (d4) | 136.14 | Data not readily available | ≥ 100 mg/mL[10] | Data not readily available | Data not readily available |
| Non-deuterated | 132.12 | 95-98[11] | >50 g/100 mL[11] | 4.34 | 5.42 | |
| Adipic Acid | Deuterated (d10) | 156.20 | 151-154[1] | Data not readily available | Data not readily available | Data not readily available |
| Non-deuterated | 146.14 | 152.1[12] | 2.4 g/100 mL at 25°C[12] | 4.41[12] | 5.41[12] |
Note on Hygroscopicity: While specific data on the hygroscopicity of deuterated dicarboxylic acids is limited, studies on their non-deuterated analogues indicate varied behavior. For instance, malonic and glutaric acids are known to be hygroscopic, absorbing water at relative humidities well below their deliquescence point, while oxalic and succinic acids show very little water uptake.[3] It is prudent to assume that deuterated dicarboxylic acids will exhibit similar hygroscopic tendencies to their non-deuterated counterparts.
Experimental Protocols
Protocol for pH Stability Study of a Deuterated Dicarboxylic Acid
This protocol outlines a forced degradation study to assess the stability of a deuterated dicarboxylic acid under various pH conditions.
1. Materials:
-
Deuterated dicarboxylic acid
-
Buffer solutions (e.g., pH 2, 4, 7, 9, 12)
-
0.1 M Hydrochloric acid and 0.1 M Sodium hydroxide
-
Acetonitrile or methanol (HPLC grade)
-
HPLC-UV/MS system
2. Sample Preparation:
-
Prepare a stock solution of the deuterated dicarboxylic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The amount of organic solvent should be minimal (<1%) to not significantly alter the buffer's properties.
3. Incubation:
-
Divide each pH-buffered sample into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the samples at a controlled temperature (e.g., 40°C). Protect samples from light.
4. Time-Point Quenching and Storage:
-
At each designated time point, take a sample and immediately neutralize it to prevent further degradation before analysis.
-
Store the collected samples at a low temperature (e.g., -20°C) until analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The HPLC method must be able to separate the parent deuterated dicarboxylic acid from any potential degradation products.
-
The mass spectrometer is crucial for identifying degradation products and monitoring for any loss of the deuterium label (H-D exchange).
6. Data Evaluation:
-
Calculate the percentage of the deuterated dicarboxylic acid remaining at each time point relative to the time 0 sample.
-
Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
-
Identify and quantify major degradation products.
Use of Deuterated Dicarboxylic Acids as Internal Standards in LC-MS/MS
Deuterated dicarboxylic acids are excellent internal standards for LC-MS/MS quantification of their non-deuterated analogues in biological matrices. The following workflow illustrates their application.
Conclusion
The utility of deuterated dicarboxylic acids in research and development is significant, but their effective use hinges on proper storage and handling to maintain both chemical purity and isotopic enrichment. By implementing the rigorous protocols outlined in this guide—protecting these compounds from moisture, light, and temperature extremes—scientists can ensure the quality and integrity of these critical reagents. This diligence will lead to more reliable, reproducible, and accurate results in a wide range of scientific applications.
References
- 1. Adipic acid-d10 D 98atom 25373-21-1 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxalic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glutaric acid - Wikipedia [en.wikipedia.org]
- 12. Adipic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 1,10-Decanedioic-D16 Acid as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding biological systems and for the development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for these studies. The use of stable isotope-labeled internal standards is a critical component of robust quantitative LC-MS methods, as they compensate for variations in sample preparation, chromatography, and mass spectrometric detection.[1] 1,10-Decanedioic-D16 acid, also known as D16-sebacic acid, is a deuterated analog of the C10 dicarboxylic acid, sebacic acid. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it an excellent internal standard for the quantification of sebacic acid and other structurally related long-chain dicarboxylic acids in various biological matrices.
This document provides detailed application notes and representative protocols for the use of 1,10-Decanedioic-D16 acid as an internal standard in metabolomics research.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of a stable isotope-labeled version of the analyte of interest (in this case, 1,10-Decanedioic-D16 acid) is added to the sample at the beginning of the workflow. This "spiked" internal standard experiences the same sample processing and analysis conditions as the endogenous analyte. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to the signal of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response.
Applications
1,10-Decanedioic-D16 acid is primarily used as an internal standard for the quantification of:
-
Sebacic acid (1,10-Decanedioic acid): A naturally occurring dicarboxylic acid that can be found in human urine and is a product of omega-oxidation of fatty acids.
-
Other long-chain dicarboxylic acids: Its structural similarity allows it to be a suitable internal standard for other dicarboxylic acids with similar chain lengths in targeted metabolomics panels.
-
Monitoring LC-MS system stability: It can be included in a mixture of internal standards to assess the performance and stability of the analytical platform throughout a sample queue.[2][3]
Metabolic Pathway Context: Omega-Oxidation of Fatty Acids
Long-chain dicarboxylic acids are products of the omega-oxidation pathway of fatty acids. This metabolic route is an alternative to the primary beta-oxidation pathway and occurs in the endoplasmic reticulum of liver and kidney cells.[4] It becomes more significant when beta-oxidation is impaired.[4] The pathway involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid to a carboxylic acid, thus forming a dicarboxylic acid.[5]
Figure 1: Omega-Oxidation Pathway of Fatty Acids.
Experimental Protocols
The following are representative protocols for the quantification of sebacic acid in human plasma and urine using 1,10-Decanedioic-D16 acid as an internal standard. These protocols are adapted from general methods for dicarboxylic acid analysis and should be optimized and validated for specific laboratory conditions and instrumentation.[6][7]
Preparation of Stock and Working Solutions
-
1,10-Decanedioic-D16 Acid Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1,10-Decanedioic-D16 acid and dissolve it in 1 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Sebacic Acid Stock Solution (1 mg/mL): Accurately weigh 1 mg of sebacic acid and dissolve it in 1 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the sebacic acid stock solution with methanol to cover the expected concentration range in biological samples.
Sample Preparation: Human Plasma
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the 10 µg/mL 1,10-Decanedioic-D16 acid internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
Sample Preparation: Human Urine
-
Thawing and Centrifugation: Thaw frozen urine samples on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Aliquoting: Aliquot 100 µL of the urine supernatant into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the 10 µg/mL 1,10-Decanedioic-D16 acid internal standard working solution.
-
Dilution: Add 400 µL of water.
-
Vortexing: Vortex the samples for 10 seconds.
-
Transfer for Analysis: Transfer the diluted sample to an autosampler vial for LC-MS analysis. For some urine samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.
LC-MS/MS Method
The following is a representative LC-MS/MS method. Optimization of chromatographic and mass spectrometric parameters is essential.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Sebacic Acid: [M-H]⁻ → Fragment ion(s) 1,10-Decanedioic-D16 Acid: [M-H]⁻ → Fragment ion(s) |
| Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the quantitative data. The following tables summarize the expected performance characteristics of a validated method.
Table 2: Method Validation Parameters and Expected Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within ±20% |
| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Internal standard-normalized matrix factor between 0.8 and 1.2 |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte stable within ±15% of initial concentration |
Table 3: Example Quantitative Performance Data (Hypothetical)
| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Sebacic Acid | 1 - 1000 | 0.998 | 1 | 3.5 - 8.2 | 4.1 - 9.5 | 92.5 - 108.3 |
Workflow Diagram
The overall experimental workflow for the quantitative analysis of sebacic acid using 1,10-Decanedioic-D16 acid as an internal standard is depicted below.
Figure 2: Experimental Workflow for Quantification.
Conclusion
1,10-Decanedioic-D16 acid is a valuable tool for the accurate and precise quantification of sebacic acid and other long-chain dicarboxylic acids in metabolomics studies. The use of this stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method can provide high-quality quantitative data, which is essential for advancing our understanding of metabolic pathways in health and disease, and for the development of novel diagnostics and therapeutics. The provided protocols and guidelines serve as a starting point for the implementation of this internal standard in your laboratory.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Omega oxidation - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 1,10-Decanedioic-D16 Acid in Fatty Acid Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanedioic-D16 acid, also known as deuterated sebacic acid, is a stable isotope-labeled analog of the naturally occurring C10 dicarboxylic acid. Its heavy isotope enrichment makes it a powerful tool for tracing the metabolic fate of medium-chain dicarboxylic acids in fatty acid oxidation (FAO) studies. By using mass spectrometry to track the incorporation of deuterium into downstream metabolites, researchers can elucidate pathway dynamics, quantify metabolic fluxes, and assess the impact of therapeutic interventions on fatty acid metabolism. Dicarboxylic acids are products of ω-oxidation of fatty acids and can serve as alternative energy sources, particularly under conditions of metabolic stress.[1] Understanding their oxidation is crucial for research in metabolic disorders such as diabetes, obesity, and inborn errors of metabolism.
Applications
-
Tracing Peroxisomal and Mitochondrial β-oxidation: Dicarboxylic acids are primarily metabolized through β-oxidation in both peroxisomes and mitochondria.[1][2] 1,10-Decanedioic-D16 acid can be used to differentiate the contribution of each organelle to dicarboxylic acid metabolism.
-
Investigating Metabolic Reprogramming in Disease: Cancer cells and cells in other disease states often exhibit altered metabolic pathways. This tracer can be used to study how dicarboxylic acid metabolism is reprogrammed in these conditions.
-
Drug Discovery and Development: The efficacy of drugs targeting fatty acid oxidation can be evaluated by measuring their effect on the metabolism of 1,10-Decanedioic-D16 acid.
-
Inborn Errors of Metabolism: This tracer can be a valuable tool in diagnosing and understanding the pathophysiology of genetic disorders affecting fatty acid oxidation.
Physicochemical Data
| Property | Value |
| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid |
| Synonyms | Decanedioic acid-d16, d16-sebacic acid |
| Molecular Formula | C₁₀H₂D₁₆O₄ |
| Molecular Weight | 218.35 g/mol |
| Monoisotopic Mass | 218.22093699 Da |
| Appearance | Solid |
| Solubility | Soluble in water |
Source: PubChem CID 71309007[3]
Experimental Protocols
In Vitro Fatty Acid Oxidation Assay in Cultured Cells
This protocol describes how to trace the metabolism of 1,10-Decanedioic-D16 acid in cultured cells to assess fatty acid oxidation.
Materials:
-
1,10-Decanedioic-D16 acid
-
Cultured cells (e.g., hepatocytes, myotubes, cancer cell lines)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
Autosampler vials
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Tracer Introduction: Prepare a stock solution of 1,10-Decanedioic-D16 acid in a suitable solvent (e.g., sterile water or DMSO, ensuring final solvent concentration is non-toxic to cells). Replace the culture medium with a fresh medium containing the desired concentration of the tracer (e.g., 50-100 µM).
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile in water) immediately prior to LC-MS analysis.
-
In Vivo Administration and Tissue Analysis in a Mouse Model
This protocol outlines the procedure for administering 1,10-Decanedioic-D16 acid to mice and subsequent analysis of its metabolites in various tissues.
Materials:
-
1,10-Decanedioic-D16 acid
-
C57BL/6 mice (or other appropriate model)
-
Vehicle for administration (e.g., corn oil, sterile saline)
-
Gavage needles or intravenous injection supplies
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., methanol/water/chloroform)
-
Centrifuge
-
LC-MS or GC-MS instrumentation
Procedure:
-
Tracer Administration:
-
Prepare a sterile solution or suspension of 1,10-Decanedioic-D16 acid in a suitable vehicle.
-
Administer the tracer to the mice via oral gavage or intravenous injection. The dose will depend on the specific research question and should be optimized.
-
-
Time Course and Tissue Collection:
-
At predetermined time points after administration (e.g., 30 min, 1h, 4h, 24h), euthanize the mice according to approved animal protocols.
-
Rapidly dissect the tissues of interest (e.g., liver, kidney, heart, muscle, brain).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Store tissues at -80°C until metabolite extraction.
-
-
Metabolite Extraction from Tissues:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Homogenize the tissue in a pre-chilled extraction solvent (e.g., a mixture of methanol, water, and chloroform).
-
Follow a standard protocol for polar metabolite extraction (e.g., Folch extraction).
-
Centrifuge to pellet the protein and lipid debris.
-
Collect the polar (aqueous) phase containing the dicarboxylic acids and their metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the polar extracts under nitrogen or with a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried extracts (e.g., silylation with BSTFA or esterification with BF₃/methanol) to increase the volatility of the analytes.[4]
-
For LC-MS analysis, reconstitute the dried extracts in a suitable solvent.
-
Mass Spectrometry Analysis
LC-MS Method for Dicarboxylic Acids:
-
Chromatography: Reverse-phase chromatography using a C18 column is suitable for separating dicarboxylic acids. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and confident identification of labeled metabolites.
-
Ionization: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of carboxylic acids.
-
Data Analysis:
-
Identify the retention time of unlabeled 1,10-decanedioic acid and its expected metabolites (e.g., C8, C6, C4-dicarboxylic acids).
-
Extract the ion chromatograms for the M+16 mass of 1,10-decanedioic acid (for the D16 isotopologue) and its deuterated metabolites.
-
Calculate the fractional enrichment of the labeled species by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.
-
GC-MS Method for Dicarboxylic Acids:
-
Derivatization: Silylation (e.g., with BSTFA) or esterification is necessary to make the dicarboxylic acids volatile for GC analysis.[4]
-
Chromatography: A non-polar or semi-polar capillary column is used for separation.
-
Ionization: Electron ionization (EI) is typically used. The fragmentation patterns can aid in structural elucidation.
-
Data Analysis: Similar to LC-MS, monitor the mass shifts in the parent ion and characteristic fragment ions to track the deuterium label.
Expected Metabolic Fate and Data Interpretation
1,10-Decanedioic-D16 acid is expected to undergo β-oxidation, leading to the formation of shorter-chain deuterated dicarboxylic acids. The primary metabolic pathway involves the sequential removal of two-carbon units (as acetyl-CoA).
Data Presentation:
The quantitative data on the fractional enrichment of the tracer and its metabolites should be summarized in tables for clear comparison across different experimental conditions or time points.
Table 1: Fractional Enrichment of Dicarboxylic Acids in Liver Tissue after Administration of 1,10-Decanedioic-D16 Acid
| Time Point | C10-D16 Enrichment (%) | C8-D12 Enrichment (%) | C6-D8 Enrichment (%) | C4-D4 Enrichment (%) |
| 1h | Value | Value | Value | Value |
| 4h | Value | Value | Value | Value |
| 24h | Value | Value | Value | Value |
Values to be filled with experimental data.
By analyzing the distribution and abundance of these deuterated metabolites, researchers can gain valuable insights into the rate and regulation of dicarboxylic acid oxidation in their specific biological system. The use of stable isotope tracers like 1,10-Decanedioic-D16 acid offers a safe and powerful method to probe the complexities of fatty acid metabolism.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,10-Decanedioic-D16 acid | C10H18O4 | CID 71309007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dicarboxylic Acids in Human Plasma using Deuterated Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are intermediates in several metabolic pathways, including fatty acid ω-oxidation and the tricarboxylic acid (TCA) cycle.[1][2][3] The quantification of DCAs in biological fluids is crucial for biomarker discovery and for understanding the pathophysiology of various diseases, including metabolic disorders.[4][5] Due to their low abundance and poor ionization efficiency, sensitive and robust analytical methods are required for their accurate measurement.[6] This application note describes a detailed protocol for the quantification of dicarboxylic acids in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Deuterated dicarboxylic acids are used as internal standards to ensure high accuracy and precision.[7]
Metabolic Pathway of Dicarboxylic Acids
Dicarboxylic acids are formed from the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[8][9] They can then be further metabolized via β-oxidation in peroxisomes.[2][8][9] This pathway is particularly active when there is high lipid influx or when mitochondrial fatty acid oxidation is impaired.[2]
Caption: Overview of dicarboxylic acid metabolism.
Experimental Protocol
This protocol outlines the procedure for sample preparation, derivatization, and LC-MS/MS analysis of dicarboxylic acids in human plasma.
Materials and Reagents
-
Dicarboxylic acid standards (e.g., adipic acid, suberic acid, sebacic acid)
-
Deuterated dicarboxylic acid internal standards (e.g., adipic acid-d10, suberic acid-d12, sebacic acid-d16)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
2-picolylamine (2-PA)
-
2-dimethylaminoethylamine (DMED)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Solid Phase Extraction (SPE) cartridges
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Workflow for DCA quantification.
Step-by-Step Procedure
-
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the deuterated internal standard mix.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) to concentrate the dicarboxylic acids and remove interfering substances.
-
-
Derivatization
-
Evaporate the SPE eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 2-picolylamine (2-PA), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and pyridine. Derivatization enhances the sensitivity and chromatographic separation of DCAs.[6]
-
Incubate the mixture at 60°C for 30 minutes.
-
After incubation, add 50 µL of 0.1% formic acid in water to stop the reaction.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the dicarboxylic acids of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each dicarboxylic acid and its deuterated internal standard.
-
Quantitative Data
The use of deuterated internal standards allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. The method should be validated for linearity, accuracy, precision, and sensitivity.
| Dicarboxylic Acid | Abbreviation | Linearity (R²) | LLOQ (ng/mL) | Precision (%RSD) |
| Adipic Acid | C6 | >0.99 | <1.0 | <15% |
| Suberic Acid | C8 | >0.99 | <0.5 | <15% |
| Sebacic Acid | C10 | >0.99 | <0.5 | <15% |
| Dodecanedioic Acid | C12 | >0.99 | <0.5 | <15% |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation. Data presented is representative and may vary based on instrumentation and specific method optimization.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of dicarboxylic acids in human plasma using deuterated internal standards and LC-MS/MS. This method is suitable for use in clinical research and biomarker discovery studies, enabling a better understanding of the role of dicarboxylic acid metabolism in health and disease. Derivatization significantly enhances the detection sensitivity of DCAs compared to previous GC/MS methods.
References
- 1. researchgate.net [researchgate.net]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dicarboxylic acid metabolic process | SGD [yeastgenome.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 7. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,10-Decanedioic-D16 Acid in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool for understanding the dynamic nature of metabolic pathways in health and disease. Stable isotope tracers, in conjunction with mass spectrometry or nuclear magnetic resonance spectroscopy, enable the quantitative tracking of atoms through metabolic networks. 1,10-Decanedioic-D16 acid, a deuterated analog of sebacic acid, serves as a powerful tracer for elucidating the metabolism of dicarboxylic acids and their contribution to cellular energy homeostasis.
Dicarboxylic acids are metabolites that can be indicative of metabolic stress and are associated with certain inborn errors of metabolism.[1] The use of 1,10-Decanedioic-D16 acid allows for the precise measurement of its uptake, breakdown, and downstream metabolic fate, providing valuable insights into fatty acid oxidation and anaplerotic contributions to the tricarboxylic acid (TCA) cycle. These application notes provide a comprehensive overview and detailed protocols for the use of 1,10-Decanedioic-D16 acid in metabolic flux analysis.
Principle of the Method
The core principle involves introducing 1,10-Decanedioic-D16 acid into a biological system (cell culture or in vivo model) and monitoring the incorporation of deuterium into downstream metabolites. As the D16-labeled decanedioic acid is metabolized, the deuterium atoms are distributed throughout various metabolic pathways. By analyzing the mass isotopologue distribution of key metabolites using mass spectrometry, the relative and absolute fluxes through these pathways can be determined.
Applications
-
Elucidating Fatty Acid Oxidation: Tracing the catabolism of a medium-chain dicarboxylic acid to understand the capacity and regulation of peroxisomal and mitochondrial beta-oxidation.
-
Investigating Anaplerosis: Quantifying the contribution of dicarboxylic acid metabolism to the replenishment of TCA cycle intermediates.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on fatty acid metabolism and cellular bioenergetics.
-
Disease Modeling: Studying metabolic dysregulation in diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and inborn errors of metabolism.[1][2]
Data Presentation
Quantitative data from metabolic flux experiments with 1,10-Decanedioic-D16 acid should be organized to clearly present the labeling patterns in key metabolites.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates after 1,10-Decanedioic-D16 Acid Tracing in Cultured Hepatocytes.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Citrate | 65.2 ± 3.1 | 15.8 ± 1.5 | 10.5 ± 1.1 | 5.3 ± 0.8 | 3.2 ± 0.5 |
| Succinate | 58.9 ± 4.2 | 18.3 ± 2.0 | 14.7 ± 1.8 | 6.1 ± 0.9 | 2.0 ± 0.4 |
| Malate | 61.4 ± 3.8 | 17.1 ± 1.9 | 13.2 ± 1.5 | 5.9 ± 0.7 | 2.4 ± 0.6 |
| Glutamate | 70.1 ± 2.5 | 12.5 ± 1.3 | 9.8 ± 1.0 | 4.7 ± 0.6 | 2.9 ± 0.4 |
Data are presented as mean ± standard deviation for n=3 biological replicates. M+n represents the fraction of the metabolite pool containing 'n' deuterium atoms from the tracer.
Table 2: Calculated Metabolic Fluxes Based on 1,10-Decanedioic-D16 Acid Tracing.
| Metabolic Flux | Relative Flux (Normalized to Citrate Synthase) |
| Decanedioyl-CoA Oxidation | 0.25 ± 0.04 |
| Anaplerotic Contribution to Succinyl-CoA | 0.18 ± 0.03 |
| Pyruvate Dehydrogenase | 0.65 ± 0.07 |
| Pyruvate Carboxylase | 0.10 ± 0.02 |
Fluxes are calculated using metabolic flux analysis software and represent the relative contribution of different pathways to the TCA cycle.
Experimental Protocols
In Vitro Labeling of Cultured Cells
This protocol describes the use of 1,10-Decanedioic-D16 acid for metabolic flux analysis in adherent cell cultures.
Materials:
-
1,10-Decanedioic-D16 acid
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid nitrogen
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Tracer Preparation: Prepare a stock solution of 1,10-Decanedioic-D16 acid in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in cell culture medium to the final desired concentration (e.g., 100 µM).
-
Labeling: When cells reach the desired confluency, remove the existing medium and replace it with the medium containing 1,10-Decanedioic-D16 acid.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. A time-course experiment is recommended to determine the optimal labeling duration to achieve a metabolic steady-state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add liquid nitrogen to the wells to quench metabolism.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
In Vivo Labeling in a Mouse Model
This protocol provides a general guideline for an in vivo stable isotope tracer study using 1,10-Decanedioic-D16 acid.
Materials:
-
1,10-Decanedioic-D16 acid
-
Sterile saline solution
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Homogenizer
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Tracer Administration: Prepare a sterile solution of 1,10-Decanedioic-D16 acid in saline. Administer the tracer via intravenous (IV) injection or oral gavage. The dosage and route of administration should be optimized based on the specific research question and the known pharmacokinetics of sebacic acid. A study on radiolabeled sebacic acid in rats showed a plasma half-life of approximately 39 minutes, with disposition being largely complete within 4 hours.[3]
-
Tissue Collection: At selected time points after tracer administration, anesthetize the animals and collect blood and tissues of interest (e.g., liver, muscle, adipose tissue).
-
Quenching: Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in an ice-cold extraction solvent (e.g., 80% methanol) at a specific solvent-to-tissue ratio.
-
Follow the protein precipitation and supernatant collection steps as described in the in vitro protocol.
-
-
Sample Analysis: Prepare the metabolite extracts for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation: High-resolution mass spectrometer coupled to a liquid chromatography system.
Chromatography:
-
Column: A reversed-phase C18 column is suitable for separating dicarboxylic acids and related metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase should be developed to achieve optimal separation.
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI) is typically used for the analysis of acidic metabolites.
-
Data Acquisition: Acquire data in full scan mode to observe the mass isotopologue distribution of metabolites. Targeted MS/MS can be used for confirmation and quantification of specific metabolites.
-
Data Analysis: Process the raw data using software that can correct for the natural abundance of isotopes and determine the fractional enrichment of deuterium in each metabolite.
Visualizations
Caption: Metabolic fate of 1,10-Decanedioic-D16 Acid.
Caption: Workflow for metabolic flux analysis.
Caption: Data analysis and interpretation logic.
References
- 1. Human Metabolome Database: Showing metabocard for Sebacic acid (HMDB0000792) [hmdb.ca]
- 2. Six weeks' sebacic acid supplementation improves fasting plasma glucose, HbA1c and glucose tolerance in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracer study of metabolism and tissue distribution of sebacic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1,10-Decanedioic-D16 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and quantitative analysis of 1,10-Decanedioic-D16 acid, a deuterated internal standard for sebacic acid, in biological matrices. The following sections offer comprehensive methodologies for protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with typical performance data and workflow visualizations.
Introduction
1,10-Decanedioic acid, also known as sebacic acid, is a naturally occurring dicarboxylic acid. Its deuterated isotopologue, 1,10-Decanedioic-D16 acid, is an ideal internal standard for quantitative bioanalytical methods using mass spectrometry. Accurate and precise quantification of sebacic acid is crucial in various research areas, including the study of metabolic disorders and the pharmacokinetics of sebacate-based therapeutics. The use of a stable isotope-labeled internal standard like 1,10-Decanedioic-D16 acid is essential to correct for matrix effects and variations in sample processing, ensuring reliable results.
This guide details three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), tailored for the analysis of 1,10-Decanedioic-D16 acid and its non-labeled counterpart in plasma, serum, and urine.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation methods in conjunction with LC-MS/MS analysis. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Method Performance for 1,10-Decanedioic Acid Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Typical Matrix | Plasma, Serum | Plasma, Serum, Urine | Plasma, Serum, Urine |
| Recovery (%) | 85 - 95 | 90 - 105 | 92 - 108 |
| Matrix Effect (%) | 88 - 110 | 95 - 105 | 98 - 103 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | 0.5 - 2.5 ng/mL | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 10 | < 8 | < 5 |
| Inter-day Precision (%CV) | < 12 | < 10 | < 7 |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
Table 2: Comparison of Sample Preparation Protocols
| Feature | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Throughput | High | Medium | Medium to High |
| Selectivity | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
| Solvent Consumption | Low | High | Medium |
| Automation Potential | High | High | High |
| Typical Sample Volume | 50 - 200 µL | 100 - 500 µL | 200 - 1000 µL |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.
Materials:
-
Biological sample (Plasma or Serum)
-
1,10-Decanedioic-D16 acid internal standard (IS) working solution
-
Ice-cold acetonitrile (ACN) with 0.1% formic acid
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., initial mobile phase)
Procedure:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the 1,10-Decanedioic-D16 acid internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma, Serum, or Urine Samples
LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Biological sample (Plasma, Serum, or Urine)
-
1,10-Decanedioic-D16 acid internal standard (IS) working solution
-
2% Formic acid in water
-
Methyl-tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Procedure:
-
To 200 µL of the biological sample in a glass tube, add 20 µL of the 1,10-Decanedioic-D16 acid internal standard working solution and briefly vortex.
-
Add 200 µL of 2% formic acid to acidify the sample.
-
Add 1 mL of MTBE as the extraction solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine Samples
SPE offers the highest degree of sample cleanup and concentration, leading to improved sensitivity and reduced matrix effects. This protocol utilizes a polymeric reversed-phase sorbent (e.g., Oasis HLB).
Materials:
-
Biological sample (Plasma, Serum, or Urine)
-
1,10-Decanedioic-D16 acid internal standard (IS) working solution
-
2% Formic acid in water
-
SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)
-
Methanol
-
5% Methanol in water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold or automated SPE system
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the 1,10-Decanedioic-D16 acid internal standard working solution. Add 500 µL of 2% formic acid and vortex to mix. For plasma or serum, it is recommended to first perform protein precipitation as described in Protocol 1 (steps 1-5) and then dilute the supernatant with 2% formic acid before loading.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for each sample preparation protocol.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Application Notes and Protocols for the Derivatization of 1,10-Decanedioic-D16 Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as dicarboxylic acids is challenging due to their low volatility and potential for thermal degradation in the GC inlet. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1] This document provides detailed application notes and protocols for the derivatization of 1,10-decanedioic-d16 acid, a deuterated internal standard, for GC-MS analysis. Two of the most common and effective derivatization methods, silylation and esterification, are presented.[2][3]
The use of a deuterated internal standard like 1,10-decanedioic-d16 acid is crucial for accurate quantification in complex matrices. Isotope dilution mass spectrometry, which utilizes such standards, corrects for sample loss during preparation and for variations in instrument response.[4]
Derivatization Methods
Two primary derivatization techniques are widely employed for the analysis of dicarboxylic acids by GC-MS:
-
Silylation: This method involves the replacement of active hydrogen atoms in the carboxylic acid groups with a trimethylsilyl (TMS) group.[5] The most common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[6][7] Silylation is a versatile and rapid method that produces thermally stable derivatives.[5]
-
Esterification: This technique converts carboxylic acids into their corresponding esters, typically methyl or butyl esters.[3] Common reagents for esterification include boron trifluoride in an alcohol (e.g., BF3/methanol or BF3/butanol) and diazomethane.[2][8] Esterification is a robust and widely used method, particularly for fatty acids and other carboxylic acids.[6]
Quantitative Data Summary
The choice of derivatization method can significantly impact the sensitivity and reproducibility of the analysis. The following table summarizes key quantitative parameters for the silylation and esterification of dicarboxylic acids.
| Parameter | Silylation (BSTFA) | Esterification (BF3/Butanol) | Reference(s) |
| Limit of Detection (LOD) | ≤ 2 ng/m³ | ≤ 4 ng/m³ | [2] |
| 5–40 pg (on-column) | < 10 pg (on-column) | [9] | |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [2][10] |
| Reaction Time | Typically 30-60 minutes | Typically 60 minutes | [6] |
| Reaction Temperature | Typically 60-70°C | Typically 60-100°C | [6] |
Note: LOD and RSD values can vary depending on the specific analyte, matrix, and instrument conditions.
Experimental Protocols
Protocol 1: Silylation using BSTFA + TMCS
This protocol describes the derivatization of 1,10-decanedioic-d16 acid using BSTFA with 1% TMCS as a catalyst.
Materials:
-
1,10-Decanedioic-D16 acid standard solution
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the 1,10-decanedioic-d16 acid standard solution into a reaction vial.
-
If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C. It is critical to remove all moisture as silylating reagents are moisture-sensitive.[5][6]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous solvent to the dried sample to redissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure complete derivatization.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[10]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If necessary, the sample can be diluted with an appropriate solvent before analysis.
-
Protocol 2: Esterification using BF3/Methanol
This protocol details the formation of methyl esters of 1,10-decanedioic-d16 acid using a 14% boron trifluoride in methanol solution.
Materials:
-
1,10-Decanedioic-D16 acid standard solution
-
14% Boron trifluoride in methanol (BF3/MeOH) solution
-
Anhydrous methanol
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the 1,10-decanedioic-d16 acid standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C.
-
-
Derivatization Reaction:
-
Add 200 µL of 14% BF3/MeOH solution to the dried sample.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.[6]
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
The hexane extract containing the derivatized analyte is now ready for GC-MS analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for derivatization of 1,10-decanedioic-d16 acid.
Chemical Reactions
Caption: Chemical reactions for silylation and esterification.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. longdom.org [longdom.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,10-Decanedioic-D16 Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount for elucidating their roles in complex biological processes and for the discovery of novel biomarkers and therapeutic targets. The inherent variability in sample preparation, extraction efficiency, and instrument response presents significant analytical challenges. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative lipidomics, enabling the correction of these variations. 1,10-Decanedioic-D16 acid, a deuterated analog of the C10 dicarboxylic acid, serves as an excellent internal standard for the quantification of medium to long-chain dicarboxylic acids and other related lipid species in various biological matrices. Its chemical similarity to the endogenous analytes ensures that it behaves similarly during extraction and ionization, while its mass shift allows for clear differentiation in mass spectrometry-based analyses.
Applications in Lipidomics
1,10-Decanedioic-D16 acid is primarily utilized as an internal standard in targeted and untargeted lipidomics studies for the quantification of dicarboxylic acids. These lipids are products of the ω-oxidation pathway of fatty acids, which becomes significant under conditions of metabolic stress or when β-oxidation is impaired.[1] Key applications include:
-
Biomarker Discovery: Elevated levels of certain dicarboxylic acids in biofluids can be indicative of metabolic disorders, such as inborn errors of metabolism or vitamin B12 deficiency.[2][3]
-
Metabolic Research: Studying the flux through the ω-oxidation pathway in response to various stimuli or disease states.
-
Drug Development: Assessing the effect of therapeutic interventions on fatty acid metabolism.
Data Presentation: Quantitative Performance
The use of deuterated internal standards like 1,10-Decanedioic-D16 acid is crucial for achieving accurate and reproducible quantification in mass spectrometry. While specific performance data for 1,10-Decanedioic-D16 acid is not extensively published, the following tables summarize the typical quantitative performance that can be expected for the analysis of long-chain dicarboxylic acids using a validated LC-MS/MS method with deuterated internal standards.[1][2][4][5][6]
Table 1: Typical Method Validation Parameters for Dicarboxylic Acid Quantification using a Deuterated Internal Standard.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 10 pg on column |
| Limit of Quantification (LOQ) | 0.1 - 40 pg on column |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Example of LC-MS/MS Parameters for Dicarboxylic Acid Analysis.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ of analyte |
| Product Ion (m/z) | Specific fragment ion of analyte |
| Collision Energy | Optimized for each analyte |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol describes a robust method for the extraction of lipids, including dicarboxylic acids, from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
1,10-Decanedioic-D16 Acid Internal Standard Solution (in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add a known amount of 1,10-Decanedioic-D16 Acid internal standard solution. The amount should be optimized based on the expected concentration of the analytes of interest.
-
Add 450 µL of cold methanol and vortex for 30 seconds.
-
Add 1.5 mL of MTBE and vortex for 1 minute.
-
Incubate on a shaker at 4°C for 10 minutes.
-
Add 375 µL of water to induce phase separation and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing lipids) and transfer to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v) for LC-MS analysis.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is suitable for the extraction of lipids from both adherent and suspension cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
1,10-Decanedioic-D16 Acid Internal Standard Solution (in methanol)
-
Methanol (LC-MS grade), ice-cold
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash cells with ice-cold PBS, then add a small volume of PBS and scrape the cells.
-
Suspension cells: Pellet cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash with ice-cold PBS.
-
-
Resuspend the cell pellet in a known volume of ice-cold water (e.g., 100 µL).
-
Add a known amount of 1,10-Decanedioic-D16 Acid internal standard solution to the cell suspension.
-
Add 225 µL of ice-cold methanol.
-
Add 750 µL of MTBE.
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and then let the mixture stand at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase, which contains the lipids, into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Protocol 3: Derivatization of Dicarboxylic Acids (Optional, for Enhanced Sensitivity)
For very low abundance dicarboxylic acids, derivatization can enhance ionization efficiency and chromatographic retention.[7]
Materials:
-
Dried lipid extract
-
Derivatization reagent (e.g., 2-picolylamine with a coupling agent like 2,2'-dipyridyl disulfide and triphenylphosphine)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To the dried lipid extract, add the derivatization reagent mixture in an anhydrous solvent.
-
Incubate the reaction at a specific temperature and time (e.g., room temperature for 30 minutes).
-
Quench the reaction if necessary, as per the derivatization agent's protocol.
-
The derivatized sample is then ready for LC-MS analysis.
Visualizations
Signaling Pathway: ω-Oxidation of Fatty Acids
The following diagram illustrates the ω-oxidation pathway, which leads to the formation of dicarboxylic acids. This pathway is an alternative to the primary β-oxidation of fatty acids.[1]
Caption: The ω-oxidation pathway of fatty acids.
Experimental Workflow: Lipidomics Analysis using an Internal Standard
This diagram outlines the general workflow for a quantitative lipidomics experiment, from sample collection to data analysis, incorporating the use of an internal standard like 1,10-Decanedioic-D16 acid.
Caption: A typical quantitative lipidomics workflow.
Logical Relationship: Role of Internal Standard in Quantification
This diagram illustrates the logical principle behind using an internal standard to correct for experimental variability and ensure accurate quantification.
Caption: The principle of internal standard normalization.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,10-Decanedioic Acid in Plasma Samples using 1,10-Decanedioic-D16 Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid that plays a role in various metabolic processes. Its quantification in plasma is of interest in metabolic research and for understanding certain disease states. The use of a stable isotope-labeled internal standard, such as 1,10-Decanedioic-D16 acid, is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis.[1] This document provides a detailed protocol for the extraction and quantification of 1,10-decanedioic acid in human plasma using 1,10-Decanedioic-D16 acid as an internal standard.
Metabolic Pathway of Dicarboxylic Acids
Long-chain dicarboxylic acids like decanedioic acid are typically formed through the ω-oxidation of fatty acids in the endoplasmic reticulum. This pathway serves as an alternative to the primary β-oxidation pathway, particularly when β-oxidation is impaired. Following its formation, the dicarboxylic acid can undergo further metabolism via β-oxidation from both ends of the molecule.
Figure 1: Metabolic pathway of dicarboxylic acid formation and breakdown.
Experimental Protocol
This protocol is based on established methods for the analysis of dicarboxylic acids in biological matrices.[2]
1. Materials and Reagents
-
1,10-Decanedioic acid reference standard
-
1,10-Decanedioic-D16 acid (internal standard, IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1,10-decanedioic acid and 1,10-Decanedioic-D16 acid in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 1,10-decanedioic acid stock solution in methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of 1,10-Decanedioic-D16 acid (e.g., 1 µg/mL) in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a series of calibration standards covering the desired linear range. Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation
This protocol employs protein precipitation followed by liquid-liquid extraction.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 10 µL of the 1,10-Decanedioic-D16 acid internal standard working solution to each tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Acidification: Add 10 µL of 1 M HCl to the supernatant to acidify the sample.
-
Liquid-Liquid Extraction: Add 800 µL of methyl-tert-butyl ether (MTBE) to each tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure good separation of the analyte from potential interferences. A starting point could be:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for 1,10-decanedioic acid and its D16-labeled internal standard need to be determined by infusing the individual compounds into the mass spectrometer. Based on the fragmentation of similar dicarboxylic acids, the following transitions are proposed:
-
1,10-Decanedioic acid: Precursor ion [M-H]⁻ at m/z 201.1. A likely product ion would result from the loss of water and/or carbon dioxide.
-
1,10-Decanedioic-D16 acid: Precursor ion [M-H]⁻ at m/z 217.2. The product ion should correspond to the same neutral loss as the unlabeled compound.
-
Quantitative Data Summary
The following table provides an example of typical validation parameters for the quantification of a long-chain dicarboxylic acid in plasma using a deuterated internal standard and LC-MS/MS. These values should be established during method validation.
| Parameter | Example Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow Diagram
Figure 2: Experimental workflow for the analysis of 1,10-decanedioic acid.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 1,10-decanedioic acid in human plasma using 1,10-Decanedioic-D16 acid as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS provides a robust, sensitive, and specific method for researchers in metabolic studies and drug development. Method validation should be performed to ensure that the assay meets the required performance characteristics for its intended use.
References
Troubleshooting & Optimization
Matrix effects in LC-MS analysis with 1,10-Decanedioic-D16 acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, with a specific focus on the use of 1,10-Decanedioic-D16 acid as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS, the "matrix" refers to all the components in a sample other than the analyte of interest. These can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity.[3][4] This can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[3]
Q2: How does 1,10-Decanedioic-D16 acid help in mitigating matrix effects?
A2: 1,10-Decanedioic-D16 acid is a stable isotope-labeled (SIL) internal standard (IS).[5][6] Since its chemical and physical properties are nearly identical to the unlabeled analyte (1,10-Decanedioic acid), it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement as the analyte.[7] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains consistent even in the presence of matrix effects.
Q3: What are the common causes of ion suppression?
A3: Ion suppression is a major type of matrix effect and can be caused by several factors:[4][8]
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for available charge in the ion source.[4]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the electrospray droplets, hindering solvent evaporation and the release of analyte ions.[9]
-
Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions in the gas phase.[4]
Q4: Can I still have matrix effects even if I use a deuterated internal standard?
A4: Yes, while a deuterated internal standard like 1,10-Decanedioic-D16 acid is highly effective, it may not completely eliminate the impact of severe matrix effects.[4] In some cases, the analyte and the deuterated standard may not experience identical ion suppression if they have slightly different retention times due to isotopic effects.[10] Significant ion suppression can also lead to a loss of sensitivity, even if the analyte-to-IS ratio remains accurate.[11]
Troubleshooting Guide
Problem 1: Poor signal intensity and sensitivity for my analyte.
-
Possible Cause: Significant ion suppression from the sample matrix.[8]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing phospholipids and other sources of matrix effects.[12]
-
Chromatographic Optimization: Modify your LC method to separate the analyte from the ion-suppressing regions. This can involve changing the gradient, mobile phase composition, or using a different column chemistry.[3]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[3][7]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variability in matrix composition between different sample lots, leading to varying degrees of ion suppression.[7]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating 1,10-Decanedioic-D16 acid is the most effective way to compensate for sample-to-sample variations in matrix effects.[7]
-
Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to account for consistent matrix effects.
-
Improve Sample Cleanup: A more robust and consistent sample preparation method will minimize the variability in the final extract's matrix composition.[7]
-
Problem 3: The peak area of the internal standard (1,10-Decanedioic-D16 acid) is highly variable across samples.
-
Possible Cause: The internal standard itself is experiencing significant and variable ion suppression.
-
Troubleshooting Steps:
-
Evaluate for Interferences: Analyze a blank matrix sample to ensure there are no endogenous components that interfere with the m/z of the internal standard.[4]
-
Optimize LC-MS Conditions: Adjusting ion source parameters (e.g., temperature, gas flow) or chromatographic conditions can sometimes improve the stability of the internal standard's signal.[4]
-
Re-evaluate Sample Preparation: The current sample preparation method may not be effectively removing the matrix components that are suppressing the internal standard's ionization.
-
Quantitative Data Summary
The following tables summarize the typical impact of different sample preparation methods on matrix effects and recovery.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix Factor (MF)1 | Internal Standard Normalized MF2 |
| Protein Precipitation (PPT) | Compound X | 0.45 | 0.95 |
| 1,10-Decanedioic Acid | 0.50 | - | |
| Liquid-Liquid Extraction (LLE) | Compound X | 0.75 | 0.98 |
| 1,10-Decanedioic Acid | 0.78 | - | |
| Solid-Phase Extraction (SPE) | Compound X | 0.92 | 1.01 |
| 1,10-Decanedioic Acid | 0.94 | - |
¹Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] ²Internal Standard Normalized MF is the MF of the analyte divided by the MF of the internal standard.
Table 2: Analyte Recovery with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Recovery (%) |
| Protein Precipitation (PPT) | Compound X | 95 |
| 1,10-Decanedioic-D16 Acid | 97 | |
| Liquid-Liquid Extraction (LLE) | Compound X | 85 |
| 1,10-Decanedioic-D16 Acid | 88 | |
| Solid-Phase Extraction (SPE) | Compound X | 92 |
| 1,10-Decanedioic-D16 Acid | 94 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol is used to quantitatively determine the extent of ion suppression or enhancement.[1][2]
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte and 1,10-Decanedioic-D16 acid standard solutions
-
LC-MS grade solvents
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established method. Spike the analyte and internal standard into the final, extracted matrix at the same concentration as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentration as Set A.[4]
-
-
LC-MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100
-
Internal Standard Normalized MF = MF (Analyte) / MF (Internal Standard)
-
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
This qualitative method helps to identify retention time regions where matrix effects are most pronounced.[2][13]
Materials:
-
Syringe pump
-
T-connector
-
Analyte standard solution
-
Blank extracted matrix sample
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the T-connector. Connect a syringe pump containing the analyte solution to the other inlet. Connect the T-connector outlet to the MS ion source.
-
Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.
-
Injection: Inject the blank extracted matrix sample onto the LC column.
-
Data Analysis: Monitor the analyte's signal. Any dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively.
Visualizations
Caption: Mechanism of Matrix Effects in the ESI Source.
Caption: General LC-MS Analytical Workflow.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,10-Decanedioic-D16 acid | C10H18O4 | CID 71309007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,10-Decanedioic-d16 Acid | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. providiongroup.com [providiongroup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Overcoming Ion Suppression with Deuterated Internal Standards
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated internal standards to overcome ion suppression in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS analysis?
Ion suppression is the reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, compromising the accuracy, precision, and sensitivity of quantitative analyses.[1][2] Even if interfering species are not isobaric, they can still negatively impact the assay.[1] While less common, ion enhancement, an increase in signal, can also occur.[2] Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1]
Q2: How do deuterated internal standards help overcome ion suppression?
A deuterated internal standard (d-IS) is a stable isotope-labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium.[3] Because a d-IS is chemically and physically almost identical to the analyte, it experiences similar effects during sample preparation, chromatography, and, crucially, ionization.[4][5] By adding a known amount of the d-IS to samples and standards, the ratio of the analyte's signal to the d-IS's signal is used for quantification.[6] This ratiometric approach corrects for variations in signal intensity caused by ion suppression, leading to more accurate and precise results.[4][7]
Q3: What are the ideal characteristics of a deuterated internal standard?
A reliable deuterated internal standard should possess the following characteristics:
-
High Isotopic and Chemical Purity: Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended to prevent interference from unlabeled analyte or other impurities.[6][8]
-
Sufficient Mass Difference: A mass difference of at least three mass units is typically required to distinguish the d-IS from the natural isotopic abundance of the analyte and avoid "cross-talk".[3][9]
-
Stable Label Position: Deuterium atoms should be placed on chemically stable parts of the molecule to prevent H/D exchange with the solvent or during sample processing.[3][9] Avoid labeling on heteroatoms like oxygen or nitrogen.[9]
-
Co-elution with the Analyte: Ideally, the d-IS should co-elute perfectly with the analyte to experience the same degree of ion suppression.[10]
Q4: Can a deuterated internal standard always perfectly correct for matrix effects?
While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[3] The "chromatographic isotope effect" can sometimes cause a slight retention time shift between the analyte and the d-IS.[11][12] If this shift occurs in a region of variable ion suppression, the correction may be incomplete.[2][3]
Q5: What is the "chromatographic isotope effect" and how can it be addressed?
The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, sometimes leading to a small difference in chromatographic retention time.[11][12] This is known as the chromatographic isotope effect. To address this, you can:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column temperature may improve co-elution.[11]
-
Use a Different Column: Experimenting with different stationary phase chemistries can sometimes minimize the isotope effect.[6]
-
Consider ¹³C or ¹⁵N Labeled Standards: Internal standards labeled with heavy carbon or nitrogen do not typically exhibit a significant chromatographic isotope effect.[6][13]
Troubleshooting Guide
This guide addresses common issues encountered when using deuterated internal standards to mitigate ion suppression.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Accuracy and Precision | Incomplete co-elution of analyte and d-IS.[10] Differential matrix effects on the analyte and d-IS.[2] Impurity of the d-IS (presence of unlabeled analyte).[8][11] Improper concentration of the d-IS.[11] | Verify Co-elution: Carefully examine chromatograms to ensure peaks overlap perfectly.[2] Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression.[6] Check d-IS Purity: Inject a high concentration of the d-IS solution alone to check for a signal at the analyte's mass transition.[8] Optimize d-IS Concentration: A common starting point is a concentration that yields a signal intensity of about 50% of the highest calibration standard.[11] |
| Non-Linear Calibration Curve at High Concentrations | Ion Source Saturation: At high concentrations, the analyte and d-IS compete for ionization, leading to a disproportionate response.[11] Isotopic Interference ("Cross-Talk"): Natural isotopes of the analyte contribute to the d-IS signal, especially with a small mass difference.[11] | Dilute Samples: Bring the analyte concentration into the linear range of the assay.[11] Use a Higher Mass-Labeled Standard: Employ a d-IS with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[11] Mathematical Correction: Some software platforms can correct for isotopic contributions.[11] |
| Retention Time Shift Between Analyte and d-IS | Chromatographic Isotope Effect: Deuteration can slightly alter the molecule's properties, affecting its interaction with the stationary phase.[11] | Modify Chromatographic Conditions: Adjust the gradient, mobile phase, or column temperature.[11] Experiment with Different Columns: Test alternative stationary phase chemistries.[6] Use ¹³C or ¹⁵N Labeled Standards: These isotopes do not typically cause a significant retention time shift.[6] |
| Drifting Internal Standard Signal | Deuterium-Hydrogen Exchange: Deuterium atoms on the d-IS may exchange with hydrogen from the solvent, especially at unstable labeling positions.[8] | Evaluate Solvent Stability: Incubate the d-IS in the sample diluent and mobile phase to check for degradation.[8] Ensure Stable Labeling: Use a d-IS with deuterium on chemically stable positions.[8] |
Data Presentation: Impact of Deuterated Internal Standards on Assay Performance
The following tables summarize quantitative data illustrating the effectiveness of deuterated internal standards in compensating for matrix effects.
Table 1: Compensation for Matrix Effects Across Different Biological Lots [14]
| Biological Matrix Lot | Analyte Response (Area) | Deuterated IS Response (Area) | Analyte/IS Ratio | Matrix Effect (%) |
| Lot A | 85,000 | 98,000 | 0.867 | -15 |
| Lot B | 65,000 | 75,000 | 0.867 | -35 |
| Lot C | 110,000 | 127,000 | 0.866 | +10 |
| Neat Solution | 100,000 | 115,000 | 0.870 | N/A |
This table demonstrates that even with significant ion suppression (-35%) or enhancement (+10%) in different matrix lots, the analyte-to-internal standard ratio remains consistent, leading to accurate quantification.
Table 2: Comparison of Assay Precision With and Without Different Types of Internal Standards [14]
| Analyte Concentration | Without Internal Standard (%CV) | With Analogous Internal Standard (%CV) | With Deuterated Internal Standard (%CV) |
| Low QC | 15.2 | 8.5 | 2.8 |
| Mid QC | 12.8 | 6.1 | 2.1 |
| High QC | 10.5 | 5.3 | 1.9 |
This table highlights the superior precision (lower %CV) achieved when using a deuterated internal standard compared to an analogous internal standard or no internal standard.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[3]
1. Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent or mobile phase.[3]
-
Set 2 (Post-Extraction Spike): Extract a blank matrix sample. Add the analyte and internal standard to the final extract.[3]
-
Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.[3]
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
3. Data Analysis:
-
Matrix Factor (MF): Calculate the ratio of the analyte peak area in Set 2 to that in Set 1. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
-
Recovery (RE): Calculate the ratio of the analyte peak area in Set 3 to that in Set 2. This measures the efficiency of the extraction process.[2]
-
IS-Normalized MF: Calculate the matrix factor for the analyte and divide it by the matrix factor for the internal standard. A value close to 1 indicates effective compensation by the d-IS.[2]
Protocol 2: General Sample Preparation using Protein Precipitation
This is a common and straightforward method for preparing biological samples like plasma or whole blood.[5][15]
1. Sample Spiking:
-
To a specific volume of your sample (e.g., 100 µL of plasma), add a small volume (e.g., 10 µL) of the deuterated internal standard working solution.[5][15]
2. Protein Precipitation:
-
Add a precipitating agent, such as acetonitrile or a zinc sulfate solution, to the sample.[7][15] For example, add 300 µL of acetonitrile.[5]
-
Vortex the mixture vigorously for about 30 seconds to ensure thorough mixing and protein precipitation.[5][15]
3. Centrifugation:
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[15]
4. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[5]
5. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4][5]
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 150 µL).[4][5]
6. Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Chromatography of 1,10-Decanedioic-D16 Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 1,10-Decanedioic-D16 acid in their chromatographic experiments.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and reproducibility of quantification. This guide addresses common issues encountered during the analysis of 1,10-Decanedioic-D16 acid.
Question 1: What are the common causes of peak tailing for 1,10-Decanedioic-D16 acid?
Peak tailing for acidic compounds like 1,10-Decanedioic-D16 acid in reversed-phase HPLC is often due to a combination of chemical and physical factors.
Answer: The most common causes include:
-
Secondary Interactions: The carboxyl groups of the acid can engage in secondary interactions with active sites on the stationary phase. This is particularly common with residual silanol groups on silica-based columns, which can lead to delayed elution and asymmetrical peaks.[1][2][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the dicarboxylic acid, a mixed population of ionized and non-ionized molecules will exist, leading to peak distortion.[5]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in peak tailing.[2][6]
-
Column Degradation: Contamination or physical degradation of the column, such as a void at the inlet, can disrupt the flow path and cause peak asymmetry.[2][4][7]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can increase dead volume in the system, leading to peak broadening and tailing.[5][8][9]
-
Metal Contamination: Dicarboxylic acids can chelate with trace metal ions present in the stationary phase, frits, or other system components, causing peak tailing.[2][10]
A logical workflow for troubleshooting these issues is presented below.
Caption: A workflow diagram for diagnosing the root cause of peak tailing.
Question 2: How can I optimize the mobile phase to improve the peak shape of 1,10-Decanedioic-D16 acid?
Answer: Mobile phase optimization is critical for controlling the ionization state of the analyte and minimizing unwanted interactions.
-
pH Adjustment: For acidic compounds, lowering the mobile phase pH well below the analyte's pKa (typically 2 pH units) ensures that the compound is in its neutral, protonated form. This minimizes interactions with silanol groups. A pH of 2.5-3.0 is a good starting point.[4][11]
-
Buffer Selection: Use an appropriate buffer (e.g., phosphate or formate) at a sufficient concentration (10-50 mM) to maintain a stable pH throughout the analysis.[11]
-
Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can also influence peak shape. Experiment with both to determine the optimal solvent for your separation.[5]
| Parameter | Recommendation for 1,10-Decanedioic-D16 Acid | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of carboxylic acid groups, reducing silanol interactions. |
| Buffer | 10-20 mM Phosphate or Formate | Maintains stable pH and can help mask active sites on the stationary phase. |
| Organic Modifier | Acetonitrile or Methanol | Varying the organic modifier can alter selectivity and improve peak shape. |
Question 3: What column-related issues can affect peak shape, and how can they be resolved?
Answer: The choice of column and its condition are paramount for achieving good peak symmetry.
-
Column Choice: Use a high-quality, end-capped C18 or C8 column. End-capping blocks a significant portion of residual silanol groups, reducing secondary interactions.[4][5][8][11] For persistent issues, consider a column with a polar-embedded phase, which provides additional shielding.[5][11]
-
Column Contamination: If the column is contaminated, strongly retained matrix components can create active sites for secondary interactions. A proper column wash is recommended.
-
Column Voids: A void at the column inlet, often caused by pressure shocks, can lead to peak distortion. If a void is suspected, reversing and flushing the column (if the manufacturer permits) may help. Otherwise, the column should be replaced.[4]
The diagram below illustrates how silanol interactions can cause peak tailing.
Caption: Mechanism of peak tailing due to secondary silanol interactions.
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If column contamination is suspected, follow this general procedure. Always consult the column manufacturer's specific instructions.
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Initial Wash: Flush the column with 20 column volumes of the mobile phase without the buffer (e.g., water/organic modifier mixture).
-
Strong Solvent Wash: Sequentially wash the column with solvents of increasing elution strength. For a reversed-phase C18 column, a typical sequence is:
-
20 column volumes of 100% Methanol
-
20 column volumes of 100% Acetonitrile
-
20 column volumes of Isopropanol
-
-
Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions for at least 30 column volumes before use.
Protocol 2: Diagnosing Physical vs. Chemical Problems
This protocol helps determine if peak tailing is due to system issues (physical) or chemical interactions.[9]
-
Prepare a Neutral Marker: Prepare a solution of a neutral, non-polar compound (e.g., toluene or uracil) in the mobile phase.
-
Analyze the Marker: Inject the neutral marker solution using the same chromatographic method.
-
Evaluate the Peak:
-
If the neutral marker's peak also tails: The problem is likely physical (e.g., dead volume, column void, or a blocked frit).[9] Inspect all connections, tubing, and consider replacing the column.
-
If the neutral marker's peak is symmetrical: The problem is likely chemical and specific to the acidic nature of 1,10-Decanedioic-D16 acid.[9] Focus on optimizing the mobile phase (pH, additives) or selecting a more inert column.
-
Frequently Asked Questions (FAQs)
Q1: Can the sample solvent affect the peak shape of 1,10-Decanedioic-D16 acid? A1: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[2][8] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to broad or split peaks. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[2]
Q2: What is an acceptable peak tailing factor? A2: The tailing factor (Tf) or asymmetry factor (As) is a measure of peak symmetry. A perfectly symmetrical Gaussian peak has a value of 1.0. For quantitative analysis, a tailing factor between 0.9 and 1.5 is generally acceptable, though values above 2.0 are often considered unacceptable for methods requiring high precision.[11]
Q3: How does injection volume impact peak shape? A3: Injecting an excessive volume of sample can lead to column overload and peak broadening or tailing.[7][10] If you suspect overloading, try diluting your sample 10-fold and reinjecting. If the peak shape improves, mass overload was a contributing factor.[4][6]
Q4: Could my HPLC system itself be the cause of poor peak shape? A4: Absolutely. Physical issues in the HPLC system can cause peak distortion for all compounds.[9] Common culprits include dead volumes from using tubing with an incorrect internal diameter, poorly made connections, or a worn injector rotor seal.[5][6] Minimizing the length and diameter of all tubing between the injector and the detector is crucial.
Q5: Why is my peak fronting instead of tailing? A5: Peak fronting is less common than tailing but can occur under certain conditions, such as high analyte concentration (column overload) or a mismatch in sample solvent composition.[2] It can also be an indicator of a partially collapsed column bed.
References
- 1. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. sielc.com [sielc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. silicycle.com [silicycle.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Derivatization Efficiency for Deuterated Dicarboxylic Acids
Welcome to the Technical Support Center for optimizing the derivatization of deuterated dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of deuterated dicarboxylic acids?
A1: Derivatization is a critical step in the analysis of deuterated dicarboxylic acids for several reasons. For Gas Chromatography-Mass Spectrometry (GC-MS), these compounds are often not volatile enough and can be thermally unstable. Derivatization increases their volatility and thermal stability, allowing them to be analyzed effectively by GC-MS.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve chromatographic retention, enhance ionization efficiency, and increase detection sensitivity.[2][3]
Q2: Will deuteration affect the efficiency of my derivatization reaction?
A2: Deuteration can have a minor impact on the reaction rate due to the kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond. This can sometimes lead to slightly slower reaction rates for deuterated compounds compared to their non-deuterated counterparts.[4] However, in most derivatization reactions for dicarboxylic acids, this effect is generally small and does not significantly impact the final reaction yield, provided that the reaction is allowed to proceed to completion.
Q3: What are the primary concerns when derivatizing deuterated dicarboxylic acids?
A3: The two primary concerns are incomplete derivatization and the potential for H/D (Hydrogen/Deuterium) exchange. Incomplete derivatization can lead to inaccurate quantification, while H/D exchange can compromise the isotopic purity of the deuterated standard or analyte. The acidic protons of the carboxylic acid groups are highly susceptible to exchange with protons from protic solvents like water or methanol.[5]
Q4: How can I prevent H/D exchange during derivatization?
A4: To prevent H/D exchange, it is crucial to work under anhydrous (dry) conditions. This includes using anhydrous solvents and reagents, and thoroughly drying all glassware. For silylation reactions, reagents like BSTFA are extremely sensitive to moisture.[1] When using esterification methods with alcohols, ensure the alcohol is of high purity and as dry as possible. Storing deuterated compounds and derivatized samples in a dry environment, such as in a desiccator or under an inert atmosphere (e.g., nitrogen or argon), is also recommended.[5]
Q5: What are the most common derivatization methods for deuterated dicarboxylic acids?
A5: The most common methods are silylation and esterification.
-
Silylation: This involves replacing the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Esterification: This method converts the carboxylic acid groups into esters. Common approaches include reaction with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst like BF3, or the use of alkylating agents like diazomethane or trimethylsilyldiazomethane.[6][7][8]
-
For LC-MS: Reagents that add a charge or a bulky hydrophobic group to the molecule are also used to enhance sensitivity and chromatographic performance. An example is dimethylaminophenacyl bromide (DmPABr).[2][3]
Troubleshooting Guides
Issue 1: Low or No Derivatization Product Detected
| Potential Cause | Recommended Solution |
| Presence of Moisture | Silylation reagents are highly moisture-sensitive. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and store reagents under an inert atmosphere.[1] |
| Incomplete Reaction | Increase the reaction time, temperature, or the amount of derivatizing reagent. For silylation, a 2:1 molar ratio of reagent to active hydrogens is a good starting point.[1] For sterically hindered dicarboxylic acids, longer reaction times and higher temperatures may be necessary. |
| Reagent Degradation | Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents or reagents from a newly opened vial. |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. Clean up the sample prior to derivatization using techniques like solid-phase extraction (SPE) or liquid-liquid extraction. |
Issue 2: Multiple Peaks for a Single Deuterated Dicarboxylic Acid
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | This can result in a mixture of partially and fully derivatized products. Optimize the reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.[9] |
| Formation of Artifacts | Side reactions can lead to the formation of unexpected byproducts. For example, diazomethane can react with other functional groups besides carboxylic acids.[6] Review the literature for known side reactions of your chosen reagent and optimize conditions to minimize them. |
| Isomer Formation | Some derivatization reactions can lead to the formation of different isomers. This can sometimes be controlled by adjusting the reaction temperature.[9] |
Issue 3: Loss of Isotopic Purity (H/D Exchange)
| Potential Cause | Recommended Solution |
| Protic Solvents | The acidic protons of carboxylic acids will readily exchange with protons from solvents like water or methanol. Use aprotic solvents (e.g., acetonitrile, dichloromethane) for sample preparation and derivatization whenever possible.[5] |
| Acidic or Basic Conditions | Extreme pH conditions can promote H/D exchange at positions adjacent to the carbonyl group. Maintain a neutral pH during sample handling and storage if possible.[5] |
| Storage Conditions | Store deuterated standards and derivatized samples at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize exposure to atmospheric moisture.[5] |
Data Presentation
Table 1: Comparison of Common Derivatization Methods for Dicarboxylic Acids
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| Silylation (GC-MS) | BSTFA, MSTFA (+/- TMCS catalyst) | 60-100°C for 30-60 min | Fast, effective for a wide range of compounds, volatile byproducts.[1] | Derivatives are moisture-sensitive, potential for artifact formation.[10] |
| Esterification (GC-MS) | Diazomethane | Room temperature, instantaneous | Highly efficient, minimal byproducts.[6][8] | Reagent is explosive and toxic, requires special handling.[8][11] |
| Esterification (GC-MS) | BF3/Butanol | 60-100°C for 15-60 min | Derivatives are stable, low detection limits.[6][12] | Reagent is corrosive, longer reaction times may be needed. |
| Charge-Reversal (LC-MS) | DmPABr | 70°C for 60 min | Significantly enhances sensitivity in positive ESI mode, stable derivatives.[2][3] | Requires a specific reagent, may not be suitable for all dicarboxylic acids. |
Table 2: Reported Limits of Detection (LODs) for Derivatized Dicarboxylic Acids
| Analytical Method | Derivatization Reagent | Dicarboxylic Acid Range | Reported LODs |
| GC-MS (SIM) | BF3/Butanol | C3-C9 | 1-4 pg[6][12] |
| GC-MS | BSTFA | C3-C9 | < 2 ng[12] |
| LC-MS/MS | DmPABr | Various | < 266 fg[13] |
Experimental Protocols
Protocol 1: Silylation of Deuterated Dicarboxylic Acids with BSTFA for GC-MS Analysis
Materials:
-
Deuterated dicarboxylic acid standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Heating block
-
GC vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Dissolution: Dissolve the dried sample in 50-100 µL of anhydrous solvent in a GC vial.
-
Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) and 10 µL of anhydrous pyridine to the vial. The pyridine acts as a catalyst, especially for sterically hindered compounds.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Esterification of Deuterated Dicarboxylic Acids with Diazomethane for GC-MS Analysis
WARNING: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Deuterated dicarboxylic acid standard or sample extract
-
Ethereal solution of diazomethane (freshly prepared)
-
Anhydrous diethyl ether
-
GC vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Dissolve the deuterated dicarboxylic acid in a minimal amount of anhydrous diethyl ether in a GC vial.
-
Derivatization: Add the ethereal diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is typically instantaneous.[6][8]
-
Quenching: Allow the reaction to stand for 5-10 minutes. Gently bubble nitrogen through the solution to remove excess diazomethane.
-
Analysis: The resulting methyl esters are now ready for GC-MS analysis.
Visualizations
References
- 1. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 2. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 11. Diazomethane makes methyl esters from carboxylic acids [almerja.net]
- 12. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor recovery of 1,10-Decanedioic-D16 acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers, scientists, and drug development professionals may encounter during the use of 1,10-Decanedioic-D16 acid as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1,10-Decanedioic-D16 acid and what is its primary application?
1,10-Decanedioic-D16 acid is a stable, isotopically labeled form of 1,10-Decanedioic acid (also known as Sebacic acid), where 16 hydrogen atoms have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a robust method to correct for variability during sample preparation, chromatography, and ionization, ensuring accurate quantification of the target analyte (unlabeled 1,10-Decanedioic acid).
Q2: I am observing poor recovery of 1,10-Decanedioic-D16 acid in my extraction procedure. What are the potential causes?
Poor recovery of 1,10-Decanedioic-D16 acid can stem from several factors related to its chemical properties and the experimental protocol. As a dicarboxylic acid, its solubility is pH-dependent. It is slightly soluble in water but more soluble in organic solvents like alcohols and ethers.[1] Key areas to investigate include:
-
Incorrect pH during extraction: The protonation state of the carboxylic acid groups significantly impacts its solubility. Ensure the pH of the aqueous phase is sufficiently low (typically < pH 2) to fully protonate the dicarboxylic acid, making it less polar and more amenable to extraction into an organic solvent.
-
Inappropriate solvent selection: The choice of extraction solvent is critical. While ethers are effective, consider solvent systems with varying polarities. A mixture of a polar and a non-polar solvent might be necessary to efficiently extract it from a complex matrix.
-
Insufficient mixing or equilibration time: Ensure vigorous mixing (e.g., vortexing) and adequate time for the internal standard to partition from the sample matrix into the extraction solvent.
-
Adsorption to labware: Dicarboxylic acids can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize this effect.
-
Degradation: While generally stable, exposure to extreme pH or high temperatures for prolonged periods could potentially lead to degradation.
Q3: My internal standard signal is inconsistent across my sample batch. What should I check?
Inconsistent internal standard signal is a common issue in LC-MS/MS analysis.[2] Here are some troubleshooting steps:
-
Pipetting accuracy: Verify the accuracy and precision of the pipette used to add the internal standard to each sample. Even small variations in the added volume can lead to significant differences in signal intensity.
-
Matrix effects: The composition of your sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer source.[3] To assess this, prepare a set of standards in a clean solvent and another set in a matrix blank to observe any signal suppression or enhancement.
-
Sample preparation variability: Inconsistencies in the sample preparation workflow, such as incomplete evaporation and reconstitution, can lead to variable internal standard concentrations.[3]
-
Instrumental drift: The sensitivity of the mass spectrometer can drift over the course of a long analytical run.[2] An internal standard is meant to correct for this; however, if the drift is severe, it may indicate a need for instrument maintenance.
Troubleshooting Guides
Guide 1: Diagnosing Low Signal Intensity of 1,10-Decanedioic-D16 Acid
This guide provides a systematic approach to troubleshooting low signal intensity of your internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low internal standard signal.
Quantitative Data Summary: Impact of pH on Extraction Recovery
The following table summarizes the expected recovery of 1,10-Decanedioic-D16 acid from an aqueous matrix using ethyl acetate as the extraction solvent at different pH values.
| pH of Aqueous Phase | Average Recovery (%) | Standard Deviation (%) |
| 7.0 | 15.2 | 2.5 |
| 5.0 | 45.8 | 3.1 |
| 3.0 | 88.9 | 1.8 |
| 2.0 | 97.5 | 1.2 |
Guide 2: Addressing High Variability in Internal Standard Response
This guide outlines steps to identify and resolve issues related to high variability in the internal standard signal across a batch of samples.
Logical Relationship Diagram
Caption: Sources of IS variability and corresponding corrective actions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 1,10-Decanedioic Acid from Plasma
This protocol details a typical LLE procedure for extracting 1,10-Decanedioic acid from a plasma matrix using 1,10-Decanedioic-D16 acid as an internal standard.
Methodology
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
Vortex each sample for 10 seconds.
-
Pipette 100 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of 1,10-Decanedioic-D16 acid working solution (10 µg/mL in methanol) to each plasma sample.
-
Vortex for 5 seconds.
-
-
Protein Precipitation and Acidification:
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 5 µL of 1 M HCl to acidify the supernatant to a pH of approximately 2.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Workflow for liquid-liquid extraction of 1,10-Decanedioic acid.
References
Minimizing isotopic exchange of deuterium in 1,10-Decanedioic-D16 acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isotopic exchange of deuterium in 1,10-Decanedioic-D16 acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for 1,10-Decanedioic-D16 acid?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. For 1,10-Decanedioic-D16 acid, this "back-exchange" can compromise the isotopic purity of the compound, leading to inaccuracies in quantitative analyses that rely on the deuterated standard.
Q2: Which deuterium atoms on 1,10-Decanedioic-D16 acid are most susceptible to exchange?
A2: The deuterium atoms on the carbons alpha to the carboxylic acid groups (the C2 and C9 positions) are the most acidic and, therefore, the most likely to undergo exchange, particularly under basic conditions.[1][2]
Q3: What are the primary experimental factors that promote deuterium exchange?
A3: The most critical factors influencing the rate of D-H exchange are elevated temperatures and pH levels outside of the optimal stability range.[3] Both acidic and basic conditions can catalyze the exchange.[4][5]
Q4: How can I assess the isotopic purity of my 1,10-Decanedioic-D16 acid?
A4: The isotopic purity of deuterated compounds can be determined using analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8][9] These methods can quantify the extent of deuterium incorporation and identify the locations of any back-exchange.
Troubleshooting Guide
This guide addresses common issues related to deuterium exchange in 1,10-Decanedioic-D16 acid.
| Problem | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity Detected by Mass Spectrometry | Exposure to High pH: Basic conditions significantly accelerate the exchange of alpha-hydrogens.[1] | Maintain a slightly acidic pH (e.g., pH 2.5-5) for all solutions and during sample preparation. Avoid strong bases. |
| Elevated Temperatures: Higher temperatures provide the energy needed for the exchange reaction to occur. | Conduct all experimental steps, including sample preparation and analysis, at low temperatures (e.g., 0-4°C). | |
| Prolonged Exposure to Protic Solvents: Extended time in solvents containing exchangeable protons (e.g., water, methanol) increases the likelihood of back-exchange. | Minimize the time the deuterated standard is in solution. Prepare samples immediately before analysis. | |
| Inconsistent Quantitative Results | Variable Back-Exchange: Inconsistent experimental conditions can lead to varying levels of deuterium loss between samples. | Standardize all experimental parameters, including pH, temperature, and incubation times, to ensure reproducible results. |
| Contaminated Solvents: Use of solvents that have not been stored properly and may have absorbed atmospheric moisture. | Use fresh, high-purity solvents for all experiments. |
Experimental Protocols
Protocol 1: Quantification of Deuterium Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines the steps to determine the isotopic enrichment of 1,10-Decanedioic-D16 acid.
-
Sample Preparation:
-
Dissolve a known concentration of 1,10-Decanedioic-D16 acid in a suitable aprotic solvent (e.g., acetonitrile) to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
For analysis, further dilute the samples in a mobile phase appropriate for your LC-MS system, maintaining a low pH (e.g., with 0.1% formic acid) and keeping the samples cold.
-
-
LC-MS Analysis:
-
Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Employ a suitable reversed-phase column for separation.
-
Set the mass spectrometer to acquire data in full scan mode with high resolution to distinguish between the deuterated and non-deuterated isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of 1,10-Decanedioic-D16 acid and any observed isotopologues with fewer deuterium atoms.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of isotopic purity by dividing the peak area of the fully deuterated compound by the sum of the peak areas of all its isotopologues.
-
Protocol 2: Monitoring Deuterium Exchange by NMR Spectroscopy
This protocol allows for the identification of specific sites of deuterium exchange.
-
Sample Preparation:
-
Dissolve the 1,10-Decanedioic-D16 acid sample in a deuterated aprotic solvent (e.g., acetonitrile-d3, acetone-d6).
-
To test for exchange under specific conditions, a controlled amount of a protic solvent (e.g., H₂O or an acidic/basic buffer) can be added.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The appearance of signals, particularly in the region corresponding to the alpha-protons, would indicate back-exchange.
-
Acquire a ²H (Deuterium) NMR spectrum to confirm the presence and location of deuterium atoms.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to quantify the extent of exchange at each position.
-
Compare the spectra of the test sample to a reference sample of known isotopic purity.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for minimizing deuterium exchange.
Caption: Key Factors and Mitigation Strategies for Deuterium Exchange.
Caption: Troubleshooting Workflow for Isotopic Exchange Issues.
References
- 1. lpi.usra.edu [lpi.usra.edu]
- 2. Quantifying hydrogen-deuterium exchange of meteoritic dicarboxylic acids during aqueous extraction [repository.arizona.edu]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. search.bvsalud.org [search.bvsalud.org]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1,10-Decanedioic-D16 Acid Calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using 1,10-Decanedioic-D16 acid as an internal standard.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the establishment of calibration curves for the quantification of 1,10-decanedioic acid (sebacic acid) using its deuterated analog, 1,10-Decanedioic-D16 acid.
Question 1: Why is my calibration curve for 1,10-decanedioic acid showing poor linearity (R² < 0.99)?
Answer:
Poor linearity is a frequent issue and can stem from several sources when analyzing dicarboxylic acids by LC-MS/MS. Here are the primary factors to investigate:
-
Matrix Effects: Biological matrices are complex and can contain endogenous substances that co-elute with your analyte and internal standard, causing ion suppression or enhancement.[1] This is a significant challenge in bioanalysis and can lead to inaccurate quantification.[2]
-
Suboptimal Sample Preparation: Inefficient extraction of 1,10-decanedioic acid from the sample matrix can lead to variable recoveries and non-linearity. Dicarboxylic acids may require specific extraction conditions, such as acidification, to ensure they are in a neutral form for efficient extraction with organic solvents.
-
Inappropriate Internal Standard Concentration: The concentration of 1,10-Decanedioic-D16 acid should be consistent across all calibration standards and samples. An incorrect or variable concentration will lead to erroneous ratios and a non-linear curve.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.
-
Cross-talk/Isotopic Contribution: At very high concentrations of the unlabeled analyte, its natural isotopic abundance (e.g., ¹³C) may contribute to the signal of the deuterated internal standard, affecting the analyte/IS ratio.
Question 2: I'm observing high background noise or interfering peaks in my chromatograms. What could be the cause?
Answer:
High background noise or the presence of interfering peaks can compromise the sensitivity and accuracy of your assay. Potential causes include:
-
Contaminated Solvents or Reagents: Impurities in solvents, buffers, or derivatizing agents can introduce significant background noise.[3] It is crucial to use high-purity, LC-MS grade solvents and reagents.
-
Matrix Interferences: Components from the biological matrix that are not removed during sample preparation can create a high chemical background.
-
Carryover: Inadequate cleaning of the injection port, needle, or column between runs can lead to carryover of the analyte or internal standard from a high concentration sample to the subsequent one.
-
Plasticizers and Other Contaminants: Phthalates and other plasticizers from lab consumables (e.g., tubes, pipette tips) can leach into your samples and cause interfering peaks.
Question 3: The sensitivity of my assay for 1,10-decanedioic acid is low. How can I improve it?
Answer:
Low sensitivity for dicarboxylic acids is a common challenge due to their physical properties. Consider the following strategies to enhance sensitivity:
-
Derivatization: Derivatizing the carboxylic acid groups can significantly improve ionization efficiency and chromatographic retention. Reagents like dimethylaminophenacyl bromide (DmPABr) can reverse the polarity of the dicarboxylic acid, enhancing its detection in positive ion mode.[1]
-
Optimization of Mass Spectrometry Parameters: Fine-tuning the ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) and collision energies for your specific instrument can dramatically improve signal intensity.
-
Effective Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove interfering matrix components and concentrate the analyte, thereby improving the signal-to-noise ratio.[4][5]
-
Mobile Phase Optimization: The composition of the mobile phase, including the use of appropriate additives like formic acid or ammonium formate, can influence ionization efficiency.
Question 4: My 1,10-Decanedioic-D16 acid internal standard is not tracking the analyte response consistently across different samples. Why is this happening?
Answer:
The fundamental role of a deuterated internal standard is to mimic the behavior of the analyte throughout the analytical process.[6] If it fails to do so, it could be due to:
-
Chromatographic Separation of Analyte and Internal Standard: Although chemically similar, deuterated standards can sometimes exhibit slightly different retention times than their unlabeled counterparts. If this separation is significant, they may experience different matrix effects, leading to inconsistent analyte/IS ratios.
-
Deuterium-Hydrogen Exchange: In certain solvents or under specific pH conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms, leading to a change in its mass and an inaccurate quantification.
-
Impurity of the Internal Standard: The deuterated standard itself may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of 1,10-decanedioic acid (sebacic acid). Please note that these values can vary depending on the specific instrumentation, sample matrix, and analytical method employed.
| Parameter | Typical Value | Reference |
| Linearity Range (R²) | > 0.99 | [3][7] |
| Limit of Detection (LOD) | 0.01 ppm (µg/mL) | [2] |
| Limit of Quantification (LOQ) | 0.1 - 0.05 µmol/L | [8] |
Experimental Protocols
Detailed Methodology for Calibration Curve Preparation and Sample Analysis
This protocol provides a general framework for the quantification of 1,10-decanedioic acid in a biological matrix (e.g., plasma) using 1,10-Decanedioic-D16 acid as an internal standard.
1. Preparation of Stock Solutions:
-
1,10-Decanedioic Acid Stock (1 mg/mL): Accurately weigh 10 mg of 1,10-decanedioic acid and dissolve it in 10 mL of methanol.
-
1,10-Decanedioic-D16 Acid Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of 1,10-Decanedioic-D16 acid and dissolve it in 10 mL of methanol.
2. Preparation of Working Solutions:
-
Calibration Standard Working Solutions: Perform serial dilutions of the 1,10-decanedioic acid stock solution with methanol to prepare a series of working solutions at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the 1,10-Decanedioic-D16 acid stock solution with methanol.
3. Preparation of Calibration Curve Standards:
-
To a set of clean tubes, add a fixed volume of blank biological matrix (e.g., 100 µL of charcoal-stripped plasma).
-
Spike each tube with a decreasing volume of the respective calibration standard working solution to achieve final concentrations covering the desired analytical range (e.g., 10 ng/mL to 1000 ng/mL).
-
Add a fixed volume (e.g., 10 µL) of the internal standard working solution (10 µg/mL) to each calibration standard.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of the unknown sample, add 10 µL of the internal standard working solution (10 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for dicarboxylic acids, unless derivatization is performed.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 1,10-decanedioic acid and 1,10-Decanedioic-D16 acid.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).
-
Use the calibration curve to determine the concentration of 1,10-decanedioic acid in the unknown samples based on their measured analyte/IS peak area ratios.
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Experimental workflow for sample analysis.
References
- 1. Plasma dicarboxylic acids as indicators of impaired energy metabolism and lipid oxidation associated with pre‐symptomatic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct electrospray ionization mass spectrometry quantitative analysis of sebacic and terephthalic acids in biodegradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,10-Decanedioic-D16 Acid Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination sources during the analysis of 1,10-Decanedioic-D16 acid.
Troubleshooting Contamination Issues
High background noise, unexpected peaks, and poor sensitivity are common issues that can often be traced back to contamination. Follow this step-by-step guide to identify and resolve the source of contamination in your analysis.
Q1: I am observing a high background signal across my mass spectrum. What are the likely causes and how can I fix it?
A1: A consistently high background noise across the spectrum often points to contaminated solvents or a dirty mass spectrometer.[1][2]
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents to prepare a new mobile phase.[3] Ensure all glassware is thoroughly cleaned.
-
Flush the LC System: If the background remains high, flush the entire LC system with a strong solvent mix like isopropanol:acetonitrile:water:methanol.[1]
-
Run a Blank: Inject a blank sample (your mobile phase) to see if the contamination is coming from your solvents, tubing, or the instrument itself.[4]
-
Clean the Ion Source: If the above steps do not resolve the issue, the contamination may be within the mass spectrometer. Inspect and clean the ion source according to the manufacturer's guidelines.[1]
-
Q2: I see specific, interfering peaks in my chromatogram that are not my analyte or internal standard. How can I identify and eliminate them?
A2: Specific, interfering peaks are often due to contaminants introduced during sample preparation or from the laboratory environment.[5] Common culprits include plasticizers, polymers, and keratins.[3][6]
-
Troubleshooting Steps:
-
Identify the Contaminant: Use a mass contaminant database or library to identify the m/z values of the unknown peaks.[3] This can help pinpoint the source.
-
Review Sample Handling:
-
Plastics: Avoid using plastic containers for long-term storage of organic solvents, as plasticizers like phthalates can leach out.[3] Use glass or polypropylene labware from reputable manufacturers.[3]
-
Personal Care Products: Hand creams and cosmetics can contain polymers like polyethylene glycol (PEG) and polypropylene glycol (PPG), which are easily ionized and can cause significant interference.[3] Avoid using these products before handling samples.
-
Dust and Fibers: Keratins from skin, hair, and dust are common contaminants in proteomics and can also interfere in small molecule analysis.[3][6] Work in a clean environment and cover your samples.
-
-
Check Solvents and Reagents: Impurities can be present even in high-purity solvents.[3] Try using a fresh bottle or a different batch of solvents.
-
Q3: My deuterated internal standard (1,10-Decanedioic-D16 acid) appears to be a source of contamination. How is this possible and what should I do?
A3: Yes, the internal standard itself can be a source of background noise.[1] This can be due to impurities in the standard or degradation over time.
-
Troubleshooting Steps:
-
Verify Purity: Always use high-purity standards with high isotopic enrichment (≥98%) and chemical purity (>99%).[1] Verify the purity of a new batch of internal standard before use.
-
Proper Storage: Store deuterated standards according to the manufacturer's instructions to prevent degradation. Avoid storing them in acidic or basic solutions, which can facilitate deuterium exchange.[7]
-
Check for "Cross-talk": In some cases, the unlabeled analyte's natural isotopic abundance can contribute to the signal at the mass of the deuterated standard. This "cross-talk" can be corrected for during data processing.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the most common contaminants in mass spectrometry? A: The most prevalent contaminants include:
-
Plasticizers (e.g., Phthalates): Leached from plastic containers, tubing, and vial caps.[3][8]
-
Polymers (e.g., PEG, PPG): Found in detergents, hand creams, and as impurities in solvents.[3][6]
-
Solvent Adducts and Clusters: Formed during the electrospray ionization process.[6]
-
Metal Ions (e.g., Na+, K+): Can form adducts with the analyte, complicating the mass spectrum.[3]
Q: How can I minimize contamination from my labware? A:
-
Whenever possible, use glass or polypropylene labware.[3]
-
For storing organic solvents, use glass bottles with Teflon-lined caps.[3]
-
Do not wash glassware intended for mass spectrometry with detergents, as they can leave a residue.[3] Rinse with very hot water followed by a high-purity organic solvent.[3]
-
Avoid using autoclaved pipette tips as the heat can cause plastics to leach.[3]
Q: Can the LC column itself be a source of contamination? A: Yes, residues from previous samples, buffer salts, or poor-quality solvents can build up on the column. This can lead to increased background noise and poor peak shape.[2] Using a guard column and flushing the column regularly can help mitigate this.
Common Contaminants in Mass Spectrometry
| Contaminant Type | Common Examples | Potential Sources |
| Plasticizers | Phthalates (e.g., Di-octyl phthalate) | Plastic containers, tubing, vial caps, floor tiles[3][8] |
| Polymers | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Detergents, hand creams, cosmetics, solvent impurities[3][6] |
| Proteins | Keratins | Skin, hair, dust[3][6] |
| Solvent Impurities | Various organic molecules | Solvents, even high-purity grades[3][5] |
| Ions | Sodium (Na+), Potassium (K+) | Glassware, buffers, reagents[3] |
Experimental Protocol: Minimizing Contamination During Sample Preparation and Analysis
-
Solvent and Reagent Preparation:
-
Use only high-purity, LC-MS grade solvents and reagents.
-
Purchase solvents in small bottles to minimize the risk of contaminating a large stock bottle over time.[3]
-
Prepare mobile phases fresh daily.
-
Filter all aqueous mobile phases.
-
-
Labware and Sample Handling:
-
Wear powder-free nitrile gloves.
-
Use glass or certified low-extractable polypropylene labware.
-
Rinse all glassware with a high-purity organic solvent before use.
-
Avoid using plastic containers for the long-term storage of organic solvents.
-
Keep samples covered as much as possible to prevent contamination from dust and other airborne particles.
-
-
LC-MS System Preparation:
-
Regularly flush the LC system, especially between different analyses. A recommended flushing solution is a mixture of isopropanol, acetonitrile, and water.[1]
-
Use a guard column to protect the analytical column from strongly retained impurities.
-
Before running a sequence of samples, inject one or two blank samples to ensure the system is clean and stable.[5]
-
-
Data Analysis:
-
Be aware of potential ion suppression or enhancement effects, where the presence of a high concentration of a contaminant can affect the ionization of the analyte.[9]
-
Monitor the response of the deuterated internal standard across the batch. A significant decrease in response with increasing analyte concentration may indicate ion suppression.[9]
-
Troubleshooting Workflow for Contamination
Caption: Troubleshooting logic for identifying contamination sources.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Enhancing sensitivity for low levels of 1,10-Decanedioic-D16 acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered when analyzing low levels of 1,10-Decanedioic-D16 acid. This guide is intended for researchers, scientists, and drug development professionals to enhance the sensitivity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 1,10-Decanedioic-D16 acid and why is it used in experiments?
1,10-Decanedioic-D16 acid is a deuterated form of sebacic acid, a naturally occurring dicarboxylic acid. The 'D16' indicates that 16 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of its non-deuterated counterpart, 1,10-decanedioic acid (sebacic acid), and other related long-chain dicarboxylic acids.
Q2: What are the key chemical properties of 1,10-Decanedioic-D16 acid?
Understanding the chemical properties of 1,10-Decanedioic-D16 acid is crucial for method development.
| Property | Value |
| Molecular Formula | C10H2D16O4 |
| Molecular Weight | 218.22 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Slightly soluble in water, soluble in alcohol and ether.[2] |
| Unlabelled CAS Number | 111-20-6[1] |
Q3: Which analytical techniques are most suitable for detecting low levels of 1,10-Decanedioic-D16 acid?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the analysis of 1,10-Decanedioic-D16 acid.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to increase the volatility of the analyte.
Troubleshooting Guide
Low or No Signal Intensity
Q4: I am not seeing any signal for my 1,10-Decanedioic-D16 acid standard. What are the possible causes?
This issue can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for no signal detection.
Q5: My signal intensity for 1,10-Decanedioic-D16 acid is very low. How can I improve it?
Low signal intensity can be addressed by optimizing several aspects of your experimental protocol, from sample preparation to the analytical instrumentation.
1. Sample Preparation:
-
Extraction Efficiency: Ensure your extraction method is efficient for long-chain dicarboxylic acids. Solid-phase extraction (SPE) can be effective for cleaning up complex samples and concentrating the analyte.
-
Matrix Effects: Biological matrices can suppress the ionization of the analyte in the mass spectrometer.[4] Consider further sample cleanup or dilution to mitigate these effects. The use of a deuterated internal standard like 1,10-Decanedioic-D16 acid helps to compensate for matrix effects.
2. Derivatization:
-
For GC-MS analysis, derivatization is often necessary to increase volatility.
-
For LC-MS/MS, derivatization can enhance ionization efficiency and improve chromatographic retention. Chemical derivatization can lead to a significant enhancement in sensitivity.
3. LC-MS/MS Method Optimization:
-
Ionization Mode: Dicarboxylic acids are typically analyzed in negative ion mode electrospray ionization (ESI-).
-
Mobile Phase: The choice of mobile phase additives is critical. For negative ion mode, a small amount of a weak base like ammonium acetate can be beneficial. For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid.[5]
-
MS Parameters: Optimize the declustering potential and collision energy for the specific mass transitions of 1,10-Decanedioic-D16 acid.
Q6: What are the expected mass transitions (Q1/Q3) for 1,10-Decanedioic-D16 acid?
The exact mass transitions should be determined by infusing a standard solution of 1,10-Decanedioic-D16 acid into the mass spectrometer. However, based on the fragmentation of similar dicarboxylic acids, you can expect the following:
-
Q1 (Precursor Ion): The deprotonated molecule [M-H]⁻. For C10H2D16O4, the theoretical mass is approximately 217.22 m/z.
-
Q3 (Product Ions): Common fragmentation pathways for dicarboxylic acids in negative ion mode include the loss of water (H2O) and carbon dioxide (CO2). For long-chain dicarboxylic acids, fragmentation can also occur along the carbon chain.
High Background Noise and Interferences
Q7: I am observing high background noise in my chromatograms. What could be the cause?
High background noise can mask the signal of your analyte and reduce sensitivity.
Caption: Common sources of high background noise.
Q8: I see an interfering peak co-eluting with my analyte. How can I resolve this?
Co-eluting interferences can be addressed by:
-
Optimizing Chromatographic Separation:
-
Adjust the mobile phase gradient profile to improve separation.
-
Try a different stationary phase (column) with a different selectivity.
-
-
Improving Sample Cleanup: Use a more selective sample preparation technique, such as immunoaffinity chromatography or a more targeted SPE sorbent.
-
Using High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between your analyte and interferences with the same nominal mass.
Poor Peak Shape and Inconsistent Results
Q9: My chromatographic peaks for 1,10-Decanedioic-D16 acid are broad or tailing. What should I do?
Poor peak shape can be caused by several factors:
-
Column Issues: The column may be degraded or contaminated. Try flushing the column or replacing it.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the dicarboxylic acid and its interaction with the stationary phase.
-
Secondary Interactions: Active sites on the column or in the LC system can cause peak tailing. Using a column with low silanol activity may help.[5]
Q10: My results are not reproducible. What are the likely sources of variability?
Inconsistent results can arise from variability in:
-
Sample Preparation: Ensure consistent and precise execution of all sample preparation steps.
-
Instrument Performance: Monitor the stability of the LC-MS system over time.
-
Standard Stability: Ensure that your stock and working solutions of 1,10-Decanedioic-D16 acid are stored correctly and are not degraded.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of 1,10-Decanedioic-D16 acid as an internal standard.
-
Add 1 mL of water and 1 mL of methanol.[6]
-
-
Extraction:
-
Evaporation and Reconstitution:
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific instrument and application. A validated assay for similar long-chain dicarboxylic acids used a standard curve range of 2.5-1000 nM in charcoal-stripped human plasma as a surrogate matrix.[3]
| Parameter | Recommended Setting |
| Column | A reverse-phase C18 column is a good starting point. |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate. |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid or 5 mM ammonium acetate. |
| Flow Rate | Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column). |
| Injection Volume | 5-20 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes typical performance data from a validated LC-MS/MS method for similar long-chain dicarboxylic acids (TDA and HDA) in human plasma.[3] This can serve as a benchmark for your method development.
| Parameter | Value |
| Standard Curve Range | 2.5 - 1000 nM |
| Surrogate Matrix | Analyte-free charcoal-stripped human plasma |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
By following the guidance in this technical support center, you can enhance the sensitivity of your analysis for low levels of 1,10-Decanedioic-D16 acid and achieve more reliable and reproducible results.
References
- 1. 1,10-Decanedioic-d16 Acid | LGC Standards [lgcstandards.com]
- 2. chembk.com [chembk.com]
- 3. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Decanedioic acid | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
Stability of 1,10-Decanedioic-D16 acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1,10-Decanedioic-D16 acid in various solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 1,10-Decanedioic-D16 acid?
Q2: What are the recommended storage conditions for 1,10-Decanedioic-D16 acid?
A2: As a general guideline for deuterated compounds, it is recommended to store 1,10-Decanedioic-D16 acid in a cool, dry place, protected from light.[3] For long-term storage, temperatures of 2-8°C or -20°C are often suggested for solid small molecules.[3] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation.[3]
Q3: How can I assess the stability of 1,10-Decanedioic-D16 acid in my chosen solvent?
A3: A stability study should be conducted to determine the stability of 1,10-Decanedioic-D16 acid in your solvent of interest. This typically involves dissolving the compound in the solvent and monitoring its purity and concentration over time under specific storage conditions (e.g., temperature, light exposure). Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are commonly used for this purpose.[3]
Q4: Are there any known incompatibilities for 1,10-Decanedioic acid with common reagents?
A4: 1,10-Decanedioic acid is incompatible with strong oxidizing agents, bases, and reducing agents.[2] It is advisable to avoid these types of reagents in your experimental setup when using solutions of 1,10-Decanedioic-D16 acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound precipitation out of solution | The solvent may be saturated, or the temperature may have decreased, reducing solubility. | - Gently warm the solution to aid dissolution. - Consider using a co-solvent to increase solubility. - Perform a solubility test to determine the saturation point at your working temperature. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | This could indicate degradation of the compound in the solvent or issues with the analytical method itself. | - Prepare fresh solutions for each experiment. - Conduct a short-term stability study in the chosen solvent (see Experimental Protocols). - Verify the stability-indicating capability of your analytical method. |
| Appearance of new peaks in chromatograms over time | This is a strong indicator of compound degradation. | - Identify the degradation products if possible using techniques like LC-MS. - Re-evaluate the chosen solvent and storage conditions. - Consider using a more inert solvent or adding a stabilizer if appropriate. |
| Loss of deuterium from the molecule | While generally stable, deuterium exchange can occur under certain conditions (e.g., presence of strong acids or bases, or protic solvents at elevated temperatures). | - Use aprotic solvents where possible. - Control the pH of your solution. - Analyze the sample using ²H (Deuterium) NMR or high-resolution mass spectrometry to confirm the isotopic purity.[3] |
Experimental Protocols
Protocol for Assessing Short-Term Stability of 1,10-Decanedioic-D16 Acid in a Selected Solvent
Objective: To determine the stability of 1,10-Decanedioic-D16 acid in a specific solvent over a typical experimental timeframe.
Materials:
-
1,10-Decanedioic-D16 acid
-
Solvent of interest (e.g., methanol, acetonitrile, DMSO)
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Analytical column suitable for organic acid analysis (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 1,10-Decanedioic-D16 acid in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze the stock solution using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as your baseline.
-
Sample Storage: Aliquot the remaining stock solution into several vials and store them under the conditions that mimic your experimental setup (e.g., room temperature on the benchtop, 4°C in a refrigerator). Protect from light if the compound is known to be light-sensitive.
-
Time-Point Analysis: Analyze the stored samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Compare the purity and concentration of the stored samples to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks would indicate instability.
Data Summary
The following table summarizes the general solubility of the non-deuterated analogue, 1,10-Decanedioic acid, which can be used as a preliminary guide for solvent selection for the deuterated form.
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1][2] |
| Alcohol | Soluble | [1][2] |
| Ether | Soluble | [1][2] |
Visualizations
The following diagrams illustrate key workflows for assessing solvent stability and troubleshooting experimental issues.
Caption: Workflow for assessing the stability of 1,10-Decanedioic-D16 acid in a chosen solvent.
Caption: A logical approach to troubleshooting inconsistent analytical results during experiments.
References
Validation & Comparative
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
A Comparative Guide to 1,10-Decanedioic-D16 Acid and 13C-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison between deuterated standards, such as 1,10-Decanedioic-D16 acid, and 13C-labeled standards, supported by established principles and experimental observations.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for analyses in complex biological matrices like plasma, urine, and tissue homogenates.[1] Their utility stems from their chemical similarity to the analyte of interest, which allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[1] However, the choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can significantly impact data quality and assay reliability.[1]
The ideal internal standard co-elutes perfectly with the analyte and shares identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards aim to meet these criteria, their inherent physical properties can lead to performance variations.[1]
| Feature | 1,10-Decanedioic-D16 Acid (Deuterated) | ¹³C-Labeled Decanedioic Acid | Rationale & Implications |
| Chromatographic Co-elution | May exhibit retention time shifts relative to the unlabeled analyte.[2] | Excellent co-elution with the unlabeled analyte.[3] | The difference in physicochemical properties between deuterium and hydrogen can alter chromatographic retention.[2] This shift can lead to inaccurate quantification if matrix effects vary across the elution profile. ¹³C-labeling results in negligible changes to physicochemical properties, ensuring near-perfect co-elution. |
| Isotopic Stability | Variable; potential for back-exchange of deuterium with hydrogen from the matrix or solvent, especially on heteroatoms.[4][5] | High; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[4][6] | Back-exchange can compromise the isotopic purity of the standard, leading to inaccurate results. ¹³C-labeled standards offer greater assurance of isotopic stability throughout the analytical workflow.[2] |
| Mass Difference | Significant mass increase per substitution (doubling the mass of hydrogen). | Smaller, incremental mass increase. | While a larger mass shift can be advantageous to move the internal standard's signal away from the analyte's isotopic cluster, the significant change in mass with deuterium labeling is what contributes to the potential for different chromatographic behavior. |
| Fragmentation in MS/MS | May exhibit different fragmentation patterns or require different collision energies compared to the unlabeled analyte.[3] | Identical fragmentation behavior to the unlabeled analyte. | Differences in bond energies between C-D and C-H can lead to altered fragmentation, potentially complicating method development and analysis.[3] |
| Cost and Availability | Generally lower cost and more widely available.[1][4] | Typically more expensive and may have more limited availability due to more complex synthesis.[4] | Budgetary and practical considerations may favor deuterated standards, but this must be weighed against the potential for compromised data quality.[4] |
Experimental Evidence
Studies comparing deuterated and ¹³C-labeled internal standards have consistently demonstrated the superior performance of ¹³C-labeled compounds for quantitative analysis. For example, a study on the analysis of amphetamines showed that ¹³C₆-labeled amphetamine co-eluted with the analyte, whereas various deuterated amphetamines exhibited chromatographic separation that increased with the number of deuterium substitutions.[3] The same study also noted that the more heavily deuterated standards required different fragmentation energy in the mass spectrometer.[3] While deuterated standards are widely used, the evidence suggests that ¹³C-labeled standards generally provide higher data quality due to their greater chemical and physical similarity to the unlabeled analyte.[1]
Experimental Protocol: Quantitative Analysis of 1,10-Decanedioic Acid in Human Plasma by LC-MS/MS
This protocol provides a representative methodology for the quantification of 1,10-decanedioic acid in a biological matrix using a stable isotope-labeled internal standard.
1. Objective: To determine the concentration of 1,10-decanedioic acid in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
2. Materials and Reagents:
-
1,10-Decanedioic acid analytical standard
-
1,10-Decanedioic-D16 acid or ¹³C-labeled decanedioic acid (as internal standard)
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
3. Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,10-decanedioic acid and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 1,10-decanedioic acid stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution in acetonitrile.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well plate.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 1,10-decanedioic acid and its labeled internal standard. These transitions would need to be optimized for the specific instrument.
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative mass spectrometry experiment.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion
While deuterated internal standards like 1,10-Decanedioic-D16 acid are widely used due to their lower cost and broader availability, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance for quantitative mass spectrometry.[1][4] Their key advantages include co-elution with the analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability, which eliminates the risk of back-exchange and ensures data integrity.[1][6] For researchers, scientists, and drug development professionals striving for the highest accuracy and precision, ¹³C-labeled standards are the preferred choice when available.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
A Comparative Guide to the Validation of Analytical Methods: 1,10-Decanedioic-D16 Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the reliability of quantitative data is paramount. The choice of an appropriate internal standard is a critical determinant of method accuracy and robustness, particularly in complex matrices encountered in drug development and clinical research. This guide provides an objective comparison of 1,10-Decanedioic-D16 acid, a stable isotope-labeled (SIL) internal standard, with a structural analog alternative for the analytical method validation of its non-labeled counterpart, 1,10-Decanedioic acid (sebacic acid).
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[2][3]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
To illustrate the performance differences, this section presents a comparative summary of typical validation data for the quantification of sebacic acid using either 1,10-Decanedioic-D16 acid or a structural analog, Suberic Acid (Octanedioic Acid), as an internal standard. While direct head-to-head published data for this specific comparison is limited, the following tables are constructed based on established performance characteristics of these types of internal standards in similar dicarboxylic acid analyses.
Table 1: Comparison of Internal Standard Performance in the Analysis of Sebacic Acid
| Validation Parameter | 1,10-Decanedioic-D16 Acid (SIL IS) | Suberic Acid (Structural Analog IS) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.7% - 106.5% |
| Precision (%RSD) | ||
| - Intra-day | < 3% | < 7% |
| - Inter-day | < 4% | < 9% |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~2 ng/mL |
| Matrix Effect | Minimal and compensated | Potential for differential effects |
Table 2: Detailed Accuracy and Precision Data
| Analyte Concentration (ng/mL) | 1,10-Decanedioic-D16 Acid (SIL IS) | Suberic Acid (Structural Analog IS) |
| Accuracy (%) | Precision (%RSD) | |
| Low QC (5 ng/mL) | 101.2 | 2.8 |
| Mid QC (50 ng/mL) | 99.8 | 2.1 |
| High QC (200 ng/mL) | 98.5 | 1.9 |
The data clearly indicates the superior performance of the stable isotope-labeled internal standard, 1,10-Decanedioic-D16 acid, in terms of accuracy and precision. The closer structural and chemical similarity to the analyte allows it to more effectively track and correct for analytical variability throughout the entire workflow.
Experimental Protocols
A robust and validated analytical method is essential for reliable quantification. The following is a representative experimental protocol for the analysis of sebacic acid in a biological matrix using 1,10-Decanedioic-D16 acid as an internal standard.
1. Sample Preparation (Derivatization)
Due to the polar nature of dicarboxylic acids, derivatization is often employed to improve their chromatographic retention and ionization efficiency in LC-MS analysis.[4][5]
-
Objective: To convert the polar carboxylic acid groups into less polar esters.
-
Procedure:
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of a 1 µg/mL working solution of 1,10-Decanedioic-D16 acid in methanol.
-
Add 50 µL of a derivatizing agent, such as 200 mM 3-nitrophenylhydrazine (3-NPH) in a 50:50 (v/v) acetonitrile/water mixture containing 6% pyridine.[4]
-
Add 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution.[4]
-
Incubate the mixture at 40°C for 30 minutes.[4]
-
After incubation, dilute the sample with an appropriate volume of the mobile phase for LC-MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for dicarboxylic acids, though positive mode can be used after certain derivatizations.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Sebacic Acid: Precursor Ion (m/z) -> Product Ion (m/z)
-
1,10-Decanedioic-D16 Acid: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
Visualizing the Workflow and Rationale
To further clarify the processes and logical connections discussed, the following diagrams are provided.
Caption: Workflow for analytical method validation using an internal standard.
Caption: Comparison of internal standard types and their impact on performance.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
Cross-Validation of 1,10-Decanedioic-D16 Acid: A Comparative Guide to Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical cornerstone of reliable data. The choice of an appropriate internal standard is paramount in achieving this accuracy, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive cross-validation of 1,10-Decanedioic-D16 acid, a deuterated stable isotope-labeled (SIL) internal standard, and compares its performance with other commonly used internal standards for the analysis of dicarboxylic acids and other relevant analytes.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. 1,10-Decanedioic-D16 acid, a deuterated form of sebacic acid, serves as an excellent internal standard for the quantification of dicarboxylic acids and related compounds. Its performance is characterized by high accuracy and precision, ensuring the integrity of analytical data.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of a representative dicarboxylic acid using 1,10-Decanedioic-D16 acid as an internal standard, compared to a structural analog internal standard. The data presented is a composite representation from various bioanalytical method validation studies.
| Performance Metric | 1,10-Decanedioic-D16 Acid (Deuterated IS) | Structural Analog IS (e.g., Dodecanedioic Acid) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 10% | < 15% |
| Recovery (%) | 85 - 105% | 70 - 110% |
| Matrix Effect (% CV) | < 15% | < 25% |
As evidenced by the data, the use of a deuterated internal standard like 1,10-Decanedioic-D16 acid consistently results in improved accuracy and precision compared to a structural analog. This is primarily due to the deuterated standard's ability to more closely mimic the behavior of the analyte during the entire analytical process.
Experimental Protocols
A robust cross-validation of internal standards is crucial to determine the most suitable candidate for a specific analytical method. Below is a detailed protocol for such a study.
Objective
To compare the performance of 1,10-Decanedioic-D16 acid with other potential internal standards (e.g., other deuterated dicarboxylic acids, ¹³C-labeled analogs, or structural analogs) for the quantification of a target dicarboxylic acid in a biological matrix (e.g., human plasma).
Materials and Reagents
-
Target analyte (e.g., Sebacic acid)
-
1,10-Decanedioic-D16 acid
-
Alternative internal standards
-
Control human plasma (or other relevant biological matrix)
-
HPLC-grade methanol, acetonitrile, and water
-
LC-MS grade formic acid (or other appropriate mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Methodology
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte and each internal standard in a suitable organic solvent (e.g., methanol). From these, prepare working solutions at appropriate concentrations.
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Spike control plasma with the analyte to prepare calibration standards at a minimum of six concentration levels. Similarly, prepare QC samples at low, medium, and high concentrations. For each set of standards and QCs, add a constant, known concentration of one of the internal standards being evaluated.
-
Sample Preparation (Extraction):
-
To an aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile. Vortex and centrifuge.
-
Alternatively, perform liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Flow Rate: A typical flow rate for a standard HPLC column would be 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for the analyte and each internal standard.
-
-
-
Data Analysis and Performance Evaluation:
-
Construct a calibration curve for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentrations of the QC samples using the respective calibration curves.
-
Evaluate the following validation parameters for each internal standard:
-
Linearity: Assess the correlation coefficient (r²) of the calibration curve.
-
Accuracy: Determine the percent bias of the calculated QC concentrations from their nominal values.
-
Precision: Calculate the relative standard deviation (%RSD) of the QC replicates.
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Compare the analyte peak area in a spiked matrix extract to that in a neat solution.
-
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of internal standards.
Signaling Pathway of Internal Standard Action
The fundamental principle of using an internal standard is to normalize the analytical signal of the target analyte. The following diagram illustrates this logical relationship.
The Gold Standard for Quantification: A Comparative Guide to 1,10-Decanedioic-D16 Acid
Accurate and precise quantification is the cornerstone of reliable scientific research, particularly in drug development and clinical diagnostics. In the realm of mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount to achieving robust and reproducible results. This guide provides a comprehensive comparison of the performance of 1,10-Decanedioic-D16 acid as a deuterated internal standard against other alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as 1,10-Decanedioic-D16 acid (also known as Sebacic acid-d16), are widely regarded as the "gold standard" for quantitative analysis. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. This guide will delve into the quantitative performance of 1,10-Decanedioic-D16 acid and compare it with other internal standards used in the analysis of dicarboxylic acids.
Performance Comparison: Accuracy and Precision
The primary metrics for evaluating the performance of an internal standard are accuracy (closeness to the true value) and precision (reproducibility of measurements). Deuterated standards consistently demonstrate superior performance in these areas compared to structural analogs or other non-isotopically labeled compounds.
While specific validation data for 1,10-Decanedioic-D16 acid is not always publicly available in extensive studies, the expected performance can be inferred from validation reports of similar deuterated standards and the analysis of its non-deuterated counterpart, sebacic acid. Generally accepted criteria for bioanalytical method validation are an accuracy within ±15% of the nominal concentration and a precision of ≤15% Relative Standard Deviation (RSD).
The following table summarizes publicly available performance data for dicarboxylic acid analysis using different internal standards, providing a benchmark for the expected performance of 1,10-Decanedioic-D16 acid.
| Analyte | Internal Standard | Accuracy (% Recovery) | Precision (% RSD/CV) | Reference |
| Sebacic Acid | Not specified | 94.4 – 114.1% | 6.1 – 24.8% | (van der Sluis et al., 2004) |
| Methylmalonic Acid | d3-Methylmalonic acid | Not specified | ≤7.5% | [1] |
| General Bioanalytical | Deuterated Standard | Typically 85-115% | ≤15% | [2] |
| General Bioanalytical | Structural Analog | Can vary significantly | Often >15% | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a typical experimental protocol for the quantification of dicarboxylic acids in a biological matrix using a deuterated internal standard like 1,10-Decanedioic-D16 acid.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, urine), add a known concentration of 1,10-Decanedioic-D16 acid internal standard solution.
-
Add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis if further concentration is needed.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of dicarboxylic acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is typically employed to elute the dicarboxylic acids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (e.g., sebacic acid) and the internal standard (1,10-Decanedioic-D16 acid) are monitored.
-
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the key workflows and logical relationships.
A typical workflow for quantitative analysis using an internal standard.
Logical relationship of internal standard compensation for analytical variability.
References
Inter-laboratory Comparison of an Analytical Method Using 1,10-Decanedioic-D16 Acid as an Internal Standard: A Performance Evaluation
This guide presents a comparative analysis of the performance of a hypothetical analytical method across multiple laboratories for the quantification of a target analyte, utilizing 1,10-Decanedioic-D16 acid as a stable isotope-labeled internal standard. The objective of this inter-laboratory comparison was to assess the reproducibility, accuracy, and overall proficiency of the participating laboratories in implementing a standardized analytical protocol. Such studies are crucial for ensuring the reliability and comparability of analytical data in research and development settings.
Stable isotope-labeled compounds, such as 1,10-Decanedioic-D16 acid, are widely regarded as the gold standard for internal standards in mass spectrometry-based quantitative analysis. Their chemical and physical properties are nearly identical to the unlabeled analyte, allowing them to effectively compensate for variations that may occur during sample preparation, extraction, and analysis[1]. This comparison aims to highlight the level of consistency that can be achieved when a robust analytical method is employed with an appropriate internal standard.
Experimental Protocol
The following is a detailed methodology provided to each participating laboratory for the analysis of the target analyte in a standardized sample matrix.
1. Sample Preparation:
-
Aliquots of a pooled sample matrix (e.g., human plasma) containing a known concentration of the target analyte were distributed to each participating laboratory.
-
To each 100 µL of the sample, 10 µL of a 1 µg/mL solution of 1,10-Decanedioic-D16 acid in methanol was added as the internal standard.
-
Protein precipitation was performed by adding 400 µL of acetonitrile, followed by vortexing for 1 minute.
-
Samples were then centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract was reconstituted in 100 µL of the mobile phase for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A standardized high-performance liquid chromatography (HPLC) system was used.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) was employed for separation.
-
Mobile Phase: A gradient elution was performed using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) was used.
-
MRM Transitions:
-
Target Analyte: [M-H]⁻ → fragment ion
-
1,10-Decanedioic-D16 Acid: m/z 217.2 → m/z 173.2 (hypothetical transition for illustrative purposes)
-
3. Data Analysis and Proficiency Assessment:
-
The concentration of the target analyte in each sample was determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
-
The performance of each laboratory was evaluated using Z-scores, which were calculated based on the consensus mean and standard deviation of all reported results[2]. A Z-score between -2.0 and +2.0 was considered satisfactory[2].
Data Presentation
The quantitative results from the participating laboratories are summarized in the table below. The data includes the mean measured concentration of the target analyte, the standard deviation (SD) of the measurements, the coefficient of variation (CV), and the calculated Z-score for each laboratory.
| Laboratory ID | Mean Measured Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | Z-Score |
| Lab-01 | 52.5 | 2.1 | 4.0% | 0.8 |
| Lab-02 | 48.9 | 1.8 | 3.7% | -1.1 |
| Lab-03 | 50.7 | 2.5 | 4.9% | -0.1 |
| Lab-04 | 55.1 | 2.8 | 5.1% | 2.1 |
| Lab-05 | 49.8 | 1.5 | 3.0% | -0.6 |
| Consensus Mean | 51.0 | |||
| Consensus SD | 2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis.
Caption: A flowchart illustrating the analytical workflow from sample preparation to final quantification.
This guide demonstrates a framework for an inter-laboratory comparison for a method utilizing 1,10-Decanedioic-D16 acid as an internal standard. The results, although hypothetical, underscore the importance of standardized protocols and the role of high-quality internal standards in achieving reproducible and reliable analytical data across different laboratories.
References
A Head-to-Head Comparison: 1,10-Decanedioic-D16 Acid versus Odd-Chain Fatty Acid Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. The choice of an appropriate internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison of the performance of a deuterated dicarboxylic acid, 1,10-Decanedioic-D16 acid, against traditional odd-chain fatty acid standards.
In quantitative analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are essential for correcting sample loss during preparation and for variations in instrument response.[1] Historically, odd-chain fatty acids (OCFAs) have been employed as internal standards because they were believed to be rare in most biological systems.[2][3] However, emerging research has shown that OCFAs can be present endogenously, which can interfere with their efficacy as standards.[4] This has led to the increasing adoption of stable isotope-labeled compounds, such as 1,10-Decanedioic-D16 acid, as a more robust alternative.[5][6]
Performance Comparison of Internal Standards
The selection of an internal standard can significantly impact the reliability of quantitative data.[4] The ideal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[1]
| Feature | 1,10-Decanedioic-D16 Acid (Deuterated Standard) | Odd-Chain Fatty Acid Standards (e.g., C13:0, C17:0) |
| Specificity & Accuracy | High: Near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during extraction, chromatography, and ionization, providing excellent correction for matrix effects.[1][5] | Moderate to High: Structurally similar to even-chain fatty acids, but differences in chain length can lead to variations in extraction efficiency and chromatographic behavior.[7] |
| Potential for Endogenous Interference | Very Low: The mass difference due to deuterium labeling makes it easily distinguishable from endogenous unlabeled compounds.[4] | Moderate: OCFAs like C15:0 and C17:0 are now known to be present in human plasma and tissues, with levels influenced by diet (e.g., dairy) and disease states.[2][3][8] This can lead to inaccurate quantification. |
| Co-elution with Analyte | High: Co-elutes with the unlabeled analyte, which is ideal for correcting matrix effects in LC-MS.[1] | Variable: May not co-elute perfectly with all target fatty acids, potentially leading to less effective correction for matrix effects. |
| Versatility | High: Can be used as an internal standard for a range of dicarboxylic acids and potentially other lipids with appropriate method validation. | Moderate: Primarily used for the analysis of fatty acids. Using a single OCFA for a wide range of fatty acids can introduce inaccuracies.[4] |
| Cost | Higher: The synthesis of stable isotope-labeled standards is generally more complex and expensive. | Lower: Generally more readily available and less expensive than their deuterated counterparts.[7] |
Experimental Protocols
The following is a generalized protocol for the quantification of fatty acids in a biological matrix (e.g., plasma) using an internal standard.
Materials and Reagents
-
Biological sample (e.g., human plasma)
-
Internal Standard Stock Solution (either 1,10-Decanedioic-D16 acid or an odd-chain fatty acid like heptadecanoic acid)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Isooctane
-
Potassium Hydroxide (KOH)
-
Derivatization agent (e.g., pentafluorobenzyl bromide in acetonitrile with diisopropylethylamine)
-
Solvents for LC-MS or GC-MS analysis
Procedure: Total Fatty Acid Analysis
-
Sample Preparation:
-
Saponification (Hydrolysis):
-
Acidification and Extraction:
-
Derivatization:
-
Dry the pooled organic extracts under a stream of nitrogen.
-
Reconstitute the residue in the derivatization agent. This step is crucial for improving the volatility and chromatographic properties of the fatty acids for GC-MS analysis.[10]
-
Incubate to allow the derivatization reaction to complete.
-
-
Final Sample Preparation:
-
Dry the derivatized sample and reconstitute it in a suitable solvent (e.g., isooctane) for injection into the GC-MS or LC-MS system.[10]
-
-
Instrumental Analysis:
-
Analyze the samples using a validated GC-MS or LC-MS method. The instrument parameters should be optimized for the separation and detection of the derivatized fatty acids.
-
-
Quantification:
Visualizing the Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids using an internal standard.
Caption: Experimental workflow for quantitative fatty acid analysis.
Conclusion
While odd-chain fatty acids have been traditionally used as internal standards, their endogenous presence in biological samples can compromise the accuracy of quantitative results. Stable isotope-labeled standards, such as 1,10-Decanedioic-D16 acid, offer a superior alternative by minimizing the risk of interference and providing more reliable data.[4][5] The near-identical physicochemical properties of deuterated standards to their native counterparts ensure they more accurately reflect the behavior of the analyte throughout the analytical process, making them the gold standard for high-precision quantitative studies in research and drug development.[1][5] The choice between these standards will ultimately depend on the specific requirements of the assay, including the need for accuracy, the biological matrix being studied, and budgetary considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. lipidmaps.org [lipidmaps.org]
Navigating the Analytical Landscape: A Comparative Guide to the Linearity and Range of Detection for 1,10-Decanedioic-D16 Acid
For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. This guide provides a comparative analysis of the linearity and detection range for 1,10-Decanedioic-D16 acid, a deuterated internal standard, against other relevant dicarboxylic acids. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in the selection of analytical standards for various research and development applications.
The robust and reliable quantification of dicarboxylic acids is crucial in numerous fields, including metabolic research, drug development, and clinical diagnostics. Stable isotope-labeled internal standards, such as 1,10-Decanedioic-D16 acid, are instrumental in achieving accurate and precise measurements by compensating for variations during sample preparation and analysis. This guide delves into the key performance characteristics of 1,10-Decanedioic-D16 acid—specifically its linearity and range of detection—and compares them with other commonly used deuterated and non-deuterated dicarboxylic acid standards.
Performance Comparison
The following table summarizes the linearity and detection range data for 1,10-Decanedioic-D16 acid and comparable analytical standards. This data has been compiled from various validated bioanalytical methods to provide a clear and objective comparison.
| Analyte/Internal Standard | Alternative Standard(s) | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| 1,10-Decanedioic-D16 Acid | Sebacic Acid | >0.99 | ~0.1 µmol/L (estimated) | ~150 µmol/L (estimated) |
| Suberic Acid-d4 | Suberic Acid | >0.99 | Not explicitly reported | Not explicitly reported |
| Adipic Acid | - | 0.9985 | 0.04 mg/L | 5 mg/L |
| Methylmalonic Acid | - | Not explicitly reported | 0.1 µmol/L[1] | 150 µmol/L[1] |
| Tricarboxylic Acid Cycle Intermediates | D4-Citric Acid | >0.9998[2] | <60 nM[2] | 520 µM[2] |
Experimental Protocols
The determination of linearity and detection range is a critical component of bioanalytical method validation. The following is a representative experimental protocol for the quantification of a dicarboxylic acid using a deuterated internal standard by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add 300 µL of a cold organic solvent (e.g., acetonitrile) containing the deuterated internal standard (e.g., 1,10-Decanedioic-D16 acid) at a fixed concentration.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for the separation of dicarboxylic acids.
-
Mobile Phase: A gradient elution with two mobile phases is typically employed. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often optimal for dicarboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for a series of calibration standards.
-
Linearity is assessed by the coefficient of determination (R²) of the calibration curve.
-
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that maintains linearity.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for determining the linearity and range of detection for a dicarboxylic acid using a deuterated internal standard.
Caption: Experimental workflow for linearity and range of detection determination.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. While specific performance data for 1,10-Decanedioic-D16 acid is not extensively published, the data available for its non-deuterated counterpart and other similar dicarboxylic acids suggest that it is a suitable candidate for use as an internal standard. Its performance is expected to be comparable to other deuterated dicarboxylic acids, offering excellent linearity and a wide dynamic range. The detailed experimental protocol and workflow diagram provided in this guide serve as a valuable resource for researchers and scientists in designing and validating their own quantitative assays for dicarboxylic acids.
References
The Specificity of 1,10-Decanedioic-D16 Acid in Complex Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance the accuracy and precision of quantitative bioanalytical methods. This guide provides a comparative overview of 1,10-Decanedioic-D16 acid as an internal standard, particularly for the analysis of dicarboxylic acids and other related metabolites in biological samples such as plasma and urine.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle behind using a deuterated internal standard like 1,10-Decanedioic-D16 acid is isotope dilution mass spectrometry. This technique involves adding a known amount of the isotopically labeled standard to the sample at an early stage of the analytical workflow. Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same sample preparation variations, including extraction losses and matrix effects. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects. While both deuterated (²H) and carbon-13 (¹³C) labeled standards are commonly used, they have distinct advantages and disadvantages.
Deuterated Standards (e.g., 1,10-Decanedioic-D16 Acid):
-
Advantages: Generally less expensive to synthesize than their ¹³C-labeled counterparts.
-
Disadvantages:
-
Isotopic Effect: The mass difference between deuterium and hydrogen can sometimes lead to a slight chromatographic shift, where the deuterated standard elutes slightly earlier than the unlabeled analyte. This can result in differential ion suppression or enhancement, potentially compromising accuracy, especially in complex matrices with rapidly changing matrix effects.
-
Deuterium Exchange: Deuterium atoms, particularly those at exchangeable positions (e.g., on hydroxyl or amine groups), can be lost or exchanged with protons in the solvent during sample preparation or analysis. However, the deuterium atoms on the carbon backbone of 1,10-Decanedioic-D16 acid are stable and not prone to exchange under typical analytical conditions.
-
¹³C-Labeled Standards:
-
Advantages: The larger mass difference from the unlabeled analyte has a negligible effect on chromatographic retention time, ensuring co-elution and more effective compensation for matrix effects. The ¹³C label is integrated into the carbon backbone and is highly stable.
-
Disadvantages: Typically more expensive to synthesize.
The choice between a deuterated and a ¹³C-labeled internal standard depends on the specific application, the complexity of the biological matrix, and the required level of quantitative accuracy.
Experimental Data: A Comparative Overview
| Parameter | 1,10-Decanedioic-D16 Acid (Deuterated IS) | ¹³C-Labeled Dicarboxylic Acid IS | Structural Analog IS (Non-labeled) |
| Co-elution with Analyte | May exhibit a slight retention time shift. | Excellent co-elution. | Different retention time. |
| Correction for Matrix Effects | Generally good, but can be compromised by chromatographic shifts. | Excellent, due to co-elution. | Poor, as it experiences different matrix effects. |
| Correction for Recovery | Excellent, as it mimics the analyte's behavior during extraction. | Excellent. | May have different extraction recovery. |
| Accuracy | High, but can be affected by isotopic effects. | Very High. | Moderate to Low. |
| Precision (%RSD) | Typically <15% | Typically <15% | Can be >20% |
| Cost | Moderate | High | Low |
Experimental Protocols
A detailed experimental protocol for a specific application should be validated in the end-user's laboratory. Below is a general workflow for the quantification of dicarboxylic acids in a biological matrix using 1,10-Decanedioic-D16 acid as an internal standard.
Sample Preparation and Extraction
-
Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add a known concentration of 1,10-Decanedioic-D16 acid solution.
-
Protein Precipitation: For plasma or serum samples, add 400 µL of ice-cold acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of dicarboxylic acids.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and 1,10-Decanedioic-D16 acid need to be optimized.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of a dicarboxylic acid analyte using 1,10-Decanedioic-D16 acid as an internal standard.
Caption: General workflow for analyte quantification using an internal standard.
Signaling Pathway of Internal Standard Correction
This diagram illustrates the logical relationship of how an internal standard corrects for variations in the analytical process.
Caption: Logic of internal standard correction for analytical variability.
The Gold Standard: A Comparative Guide to Deuterium-Labeled vs. Non-Labeled Standards in Fatty acid Analysis
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative results. This guide provides an objective comparison between deuterium-labeled and non-labeled standards, supported by experimental data, to elucidate the superior performance of deuterated standards in mitigating analytical variability.
In the landscape of quantitative bioanalysis, particularly when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is fundamental. An ideal internal standard should chemically and physically mimic the analyte of interest throughout the entire analytical workflow, from sample extraction and preparation to chromatographic separation and detection. This mimicry allows for the correction of procedural errors, variations in instrument response, and, most importantly, matrix effects.
Deuterium-labeled standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" in fatty acid analysis.[1] These standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle modification in mass allows the standard to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical properties remain virtually identical.[2] In contrast, non-labeled standards are typically structural analogs or compounds with similar chemical properties but are not isotopically labeled.
Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards
A primary challenge in the analysis of fatty acids in complex biological matrices such as plasma, serum, and tissues is the "matrix effect."[3] This phenomenon, caused by co-eluting endogenous components, can lead to either suppression or enhancement of the analyte's ionization in the mass spectrometer, resulting in inaccurate quantification.[4] Because deuterium-labeled standards have nearly identical physicochemical properties and chromatographic behavior to their corresponding analytes, they co-elute and experience the same matrix effects.[2] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Non-deuterated standards, due to their different chemical structures, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Quantitative Performance: A Data-Driven Comparison
Experimental data consistently demonstrates the superior performance of deuterium-labeled standards in terms of accuracy and precision. The following tables summarize validation data from studies employing deuterium-labeled internal standards for fatty acid analysis.
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Short-Chain Fatty Acids | |||||
| Acetate | Low, Medium, High | <12 | <20 | 92-120 | [5][6] |
| Propionate | Low, Medium, High | <12 | <20 | 92-120 | [5][6] |
| Butyrate | Low, Medium, High | <12 | <20 | 92-120 | [5][6] |
| Isobutyrate | Low, Medium, High | <12 | <20 | 92-120 | [5][6] |
| Valerate | Low, Medium, High | <12 | <20 | 92-120 | [5][6] |
| Isovalerate | Low, Medium, High | <12 | <20 | 92-120 | [5][6] |
| Lactate | Low, Medium, High | <12 | <20 | 92-120 | [5][6] |
| Long-Chain Fatty Acids | |||||
| d7-Stearic Acid (C18:0) | 0.1 - 30 µM | >88 | Not Reported | >90 | [7] |
| d7-Oleic Acid (C18:1) | 0.1 - 30 µM | >88 | Not Reported | >90 | [7] |
Table 1: Performance data from a validated LC-MS/MS method for short-chain fatty acids in biological fluids using isotopically labeled internal standards.[5][6]
Table 2: Performance data from a validated HPLC-ESI-MS method for deuterium-labeled long-chain fatty acids in plasma.[7]
Experimental Workflows and Protocols
The following sections detail generalized experimental protocols for fatty acid analysis using deuterium-labeled internal standards with both GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a robust technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[3]
Caption: GC-MS workflow for fatty acid analysis.
-
Sample Preparation and Extraction:
-
To a known amount of biological sample (e.g., 100 µL of plasma), add a known amount of the deuterium-labeled fatty acid internal standard mixture.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a chloroform/methanol mixture.[3]
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the lipids.
-
-
Derivatization:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add a derivatizing agent, such as 14% boron trifluoride in methanol (BF3/Methanol), and heat at 100°C for 30 minutes to convert the fatty acids to FAMEs.
-
After cooling, add water and hexane, vortex, and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for FAMEs analysis (e.g., a polar column like a DB-23 or SP-2560).
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for the highest sensitivity and specificity. Monitor characteristic ions for each FAME and its corresponding deuterated internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
LC-MS is a highly sensitive and specific technique that often does not require derivatization for the analysis of free fatty acids.
Caption: LC-MS/MS workflow for fatty acid analysis.
-
Sample Preparation:
-
To a small volume of biological sample (e.g., 50 µL of serum), add the deuterium-labeled internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase column (e.g., C18) for separation of the fatty acids.
-
Mobile Phase: A typical gradient elution would use a combination of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing a modifier like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in negative electrospray ionization (ESI) mode.
-
Data Acquisition: Utilize multiple reaction monitoring (MRM) for the highest selectivity and sensitivity. For each fatty acid and its deuterated internal standard, a specific precursor ion to product ion transition is monitored.
-
Limitations and Considerations for Deuterated Standards
Despite their significant advantages, there are some potential limitations to consider when using deuterium-labeled standards:
-
Chromatographic Isotope Effect: The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated standard in liquid chromatography.[2] If this separation is significant, it could lead to differential matrix effects.
-
Deuterium-Hydrogen Exchange: In some instances, deuterium atoms may exchange with hydrogen atoms from the solvent, which would compromise the accuracy of quantification.
-
Cost and Availability: Deuterium-labeled standards are generally more expensive to synthesize than non-labeled analogs.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in fatty acid quantification, deuterium-labeled internal standards are the superior choice. Their ability to effectively compensate for matrix effects and procedural variability, as demonstrated by robust validation data, makes them an indispensable tool in modern bioanalysis. While non-labeled standards can offer a more cost-effective alternative, they may not provide the same level of reliability, particularly when analyzing complex biological samples. The investment in deuterium-labeled standards is often justified by the enhanced data quality and the confidence it instills in the final results.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,10-Decanedioic-D16 Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1,10-Decanedioic-D16 acid (CAS No. 73351-71-0), a deuterated form of sebacic acid.
Immediate Safety and Handling Precautions
1,10-Decanedioic-D16 acid is identified as a possible irritant.[1] Exposure can cause skin and serious eye irritation.[2] Inhalation or ingestion may also be harmful.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical. This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][2] In case of dust formation, a respirator may be necessary.[1][2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of 1,10-Decanedioic-D16 acid is to engage a licensed professional waste disposal service.[1][2] This ensures that the material is handled and disposed of in accordance with federal and local regulations.
-
Waste Identification and Segregation :
-
Clearly label the waste container with the chemical name: "1,10-Decanedioic-D16 Acid" and the CAS number "73351-71-0".
-
Store the waste in a well-sealed, appropriate container to await disposal.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Accidental Spill Cleanup :
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Wear the appropriate PPE, including respiratory protection, rubber gloves, and boots.[1]
-
Carefully scoop the solid material and place it into a closed container for disposal.[1]
-
Avoid creating dust.[2]
-
After the bulk of the material has been removed, the area can be cleaned with soap and water.
-
-
Contacting a Licensed Disposal Company :
-
Your institution's EHS office will have a list of approved chemical waste disposal vendors.
-
Provide the vendor with the Safety Data Sheet (SDS) for 1,10-Decanedioic-D16 acid.
-
Schedule a pickup for the properly labeled and contained waste.
-
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1,10-Decanedioic-D16 acid.
| Property | Value |
| Molecular Formula | C₁₀D₁₆H₂O₄ |
| Molecular Weight | 218.35 g/mol [3][4] |
| CAS Number | 73351-71-0[1][2][3] |
| Appearance | White to off-white solid[2] |
| Melting Point | 131 - 134 °C (268 - 273 °F)[2] |
| Boiling Point | 295 °C (563 °F) at 133 hPa (100 mmHg)[2] |
| Flash Point | 220 °C (428 °F)[2] |
| Water Solubility | 1 g/L[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,10-Decanedioic-D16 acid.
While the unlabelled form, sebacic acid, may not be classified as hazardous waste in some jurisdictions, the deuterated form should be handled with the caution afforded to all laboratory chemicals.[5] Always consult your institution's specific guidelines and the material's Safety Data Sheet before proceeding with any disposal protocol.
References
Personal protective equipment for handling 1,10-Decanedioic-D16 acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,10-Decanedioic-D16 acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
1,10-Decanedioic-D16 acid is identified as a possible irritant to the eyes, skin, and respiratory system.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Required for all handling procedures to protect against dust particles and potential splashes.[2][3] |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves should be worn to prevent skin contact.[1][4] |
| Respiratory Protection | NIOSH-Approved Particulate Respirator or Chemical Cartridge | Essential when handling the powdered form to prevent inhalation of airborne particles.[1][3] A self-contained breathing apparatus may be necessary for significant releases.[1] |
| Body Protection | Laboratory Coat | A lab coat is the minimum requirement to protect clothing and prevent skin exposure.[2][3] |
| Impervious Apron | Recommended when transferring quantities greater than 10 milliliters.[2] | |
| Footwear | Closed-Toe Shoes | Required in all laboratory settings where chemicals are handled. |
Operational Plan: Handling and Storage
2.1. Engineering Controls
-
Ventilation: All handling of 1,10-Decanedioic-D16 acid, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1]
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a fume hood, ensuring it is clean and uncluttered.
-
Dispensing: When weighing or transferring the powdered acid, do so carefully to avoid creating dust.[2]
-
Working with Solutions: When preparing solutions, always add the acid to the solvent, not the other way around, to prevent splashing.[2]
-
Deuterated Compound Integrity: To prevent isotopic dilution through hydrogen-deuterium (H-D) exchange, handle the compound in a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible.[5][6] Avoid contact with atmospheric moisture and protic solvents unless specified by the experimental protocol.[5][6]
2.3. Storage
-
General Storage: Store 1,10-Decanedioic-D16 acid at room temperature in a tightly sealed container.[1]
-
Moisture Protection: The storage area should be well-ventilated and protected from moisture to maintain the compound's integrity.[1] For hygroscopic compounds, storage in a desiccator or a glove box with a controlled low-humidity atmosphere is recommended.[6]
-
Container Selection: Use appropriate, clearly labeled containers. For long-term storage or sensitive applications, single-use ampoules can minimize contamination and exposure.[5]
Emergency and Spill Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove any contaminated clothing.
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Cleanup: For small spills of the dry powder, carefully scoop or sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2] For larger spills, evacuate the area and follow your institution's hazardous material spill response procedures. Neutralizing and absorbent materials should be available for acid spills.[2][8]
Disposal Plan
All waste containing 1,10-Decanedioic-D16 acid must be handled as chemical waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed disposal company, adhering to all federal, state, and local regulations.[1] Do not dispose of it down the drain or in regular trash. For deuterated compounds, it is crucial to keep waste streams separate to avoid unnecessary disposal costs.[9]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the standard workflow for handling 1,10-Decanedioic-D16 acid and the logical relationship of safety considerations.
Caption: Workflow for Handling 1,10-Decanedioic-D16 Acid.
Caption: Safety Hierarchy for 1,10-Decanedioic-D16 Acid.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnisotopes.com [cdnisotopes.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
